Mebbydrolin napadisylate
Description
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Structure
2D Structure
Properties
Molecular Formula |
C48H52N4O6S2 |
|---|---|
Molecular Weight |
845.1 g/mol |
IUPAC Name |
5-benzyl-2-methyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/2C19H22N2.C10H8O6S2/c2*1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*2-10,17,19H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16) |
InChI Key |
ILJLNZBWFZLRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.CN1CCC2C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Mebhydrolin Napadisylate: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebhydrolin napadisylate, a first-generation antihistamine, has been utilized for the symptomatic relief of various allergic conditions.[1][2][3] Its primary mechanism of action involves the competitive antagonism of the histamine H1 receptor.[3][4][5] As a first-generation agent, it readily crosses the blood-brain barrier, leading to central nervous system effects, most notably sedation.[4][6] Additionally, mebhydrolin exhibits anticholinergic properties, contributing to some of its therapeutic effects and adverse event profile.[4] Recent research has uncovered a novel and potentially significant mechanism of action for mebhydrolin: the inhibition of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), suggesting a role in antiviral therapy that is independent of its antihistaminic activity.[4][5] This technical guide provides a detailed overview of the established and emerging mechanisms of action of mebhydrolin napadisylate, presents available data in a structured format, and outlines relevant experimental protocols.
Core Mechanism of Action: Histamine H1 Receptor Antagonism
Mebhydrolin functions as an inverse agonist at the histamine H1 receptor. By binding to the receptor, it stabilizes the inactive conformation, thereby preventing the downstream signaling cascade initiated by histamine. This action alleviates the classic symptoms of allergic reactions, which are mediated by histamine binding to H1 receptors on various cell types.
Key Physiological Effects of H1 Receptor Blockade:
-
Reduced Capillary Permeability: Prevents the histamine-induced increase in permeability of post-capillary venules, thereby reducing edema and swelling.[4]
-
Inhibition of Vasodilation: Counteracts the vasodilatory effects of histamine, leading to a reduction in redness and flushing.[4]
-
Suppression of Pruritus: Blocks histamine-induced stimulation of sensory nerve endings, which is responsible for itching.[4]
-
Decreased Bronchoconstriction: Attenuates the constrictive effects of histamine on bronchial smooth muscle.
Signaling Pathway of Histamine H1 Receptor and its Inhibition by Mebhydrolin
Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling ultimately leads to the activation of transcription factors such as NF-κB, promoting the expression of pro-inflammatory genes. Mebhydrolin, by blocking the initial histamine binding, prevents this entire cascade.
Anticholinergic Activity
A characteristic feature of first-generation antihistamines, including mebhydrolin, is their ability to act as antagonists at muscarinic acetylcholine receptors.[4] This anticholinergic activity contributes to certain therapeutic effects, such as the drying of mucous membranes, which can be beneficial in conditions like allergic rhinitis. However, it is also responsible for a range of side effects.
Common Anticholinergic Side Effects:
-
Dry mouth
-
Blurred vision
-
Urinary retention
-
Constipation
-
Tachycardia
Central Nervous System Effects
Mebhydrolin is known to cross the blood-brain barrier, a property typical of first-generation antihistamines.[4][6] This leads to its interaction with H1 receptors and other receptors within the central nervous system (CNS).
Primary CNS Effects:
-
Sedation and Drowsiness: The most common CNS effect, resulting from the antagonism of H1 receptors in the brain, which are involved in maintaining wakefulness.[4][6]
-
Impaired Cognitive Function and Psychomotor Performance: Can affect alertness, concentration, and coordination.
The sedative properties of mebhydrolin are a significant consideration in its clinical use.
Novel Mechanism: Inhibition of Zika Virus NS5 RdRp
Recent groundbreaking research has identified a novel mechanism of action for mebhydrolin napadisylate, positioning it as a potential antiviral agent. A 2022 study demonstrated that mebhydrolin inhibits the replication of the Zika virus (ZIKV) in various cell lines.[4][5] This antiviral activity was found to be independent of its histamine H1 receptor antagonism.
The study revealed that mebhydrolin directly targets the ZIKV non-structural protein 5 (NS5), which contains the RNA-dependent RNA polymerase (RdRp) essential for viral genome replication.[4][5] Mebhydrolin was shown to bind to the ZIKV NS5 RdRp in vitro.[5]
This discovery opens up a new therapeutic avenue for mebhydrolin and highlights its potential for drug repurposing.
Data Summary
| Mechanism of Action | Target | Effect | Quantitative Data |
| Primary Antihistaminic | Histamine H1 Receptor | Inverse Agonist | Ki not available |
| Anticholinergic | Muscarinic Acetylcholine Receptors | Antagonist | IC50 not available |
| Central Nervous System | Brain Histamine H1 Receptors | Antagonist | Not applicable |
| Antiviral | Zika Virus NS5 RdRp | Inhibitor | In vitro binding confirmed; specific IC50/Ki for RdRp inhibition not detailed in available sources. |
Experimental Protocols
Histamine H1 Receptor Binding Assay (General Protocol)
While a specific protocol for mebhydrolin is not available, a general radioligand binding assay to determine the affinity for the H1 receptor would follow these steps:
-
Membrane Preparation: Isolation of cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: Use of a radiolabeled H1 receptor antagonist, such as [³H]-mepyramine.
-
Competition Binding: Incubation of the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (mebhydrolin).
-
Separation: Separation of bound and free radioligand (e.g., by filtration).
-
Detection: Quantification of the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculation of the IC50 value (concentration of the drug that inhibits 50% of the specific binding of the radioligand), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Zika Virus NS5 RdRp Inhibition Assay (Conceptual Protocol)
Based on the findings of the 2022 study, a biochemical assay to confirm the inhibition of ZIKV NS5 RdRp by mebhydrolin would likely involve:
-
Protein Expression and Purification: Recombinant expression and purification of the ZIKV NS5 protein.
-
RdRp Activity Assay: A system to measure the polymerase activity, which could involve:
-
A template RNA strand.
-
Incorporation of radiolabeled or fluorescently tagged nucleotides into a new RNA strand.
-
-
Inhibition Measurement: Performing the RdRp activity assay in the presence of varying concentrations of mebhydrolin.
-
Detection: Measuring the incorporation of the labeled nucleotides to determine the rate of RNA synthesis.
-
Data Analysis: Calculating the IC50 value for the inhibition of RdRp activity by mebhydrolin.
Conclusion
Mebhydrolin napadisylate is a first-generation antihistamine with a well-established mechanism of action centered on the antagonism of the histamine H1 receptor. Its clinical profile is also significantly influenced by its anticholinergic properties and its ability to penetrate the central nervous system. The recent discovery of its inhibitory effect on the Zika virus NS5 RNA-dependent RNA polymerase represents a paradigm shift in our understanding of this molecule's therapeutic potential. This finding, independent of its traditional antihistaminic role, opens exciting avenues for drug repurposing and the development of novel antiviral strategies. Further research is warranted to quantify the binding affinities and inhibitory concentrations for its various targets and to fully elucidate the clinical implications of its anti-Zika virus activity.
References
- 1. Summary of the IC50 (μM) values obtained for each antagonist drug with their respective Anticholinergic Cognitive Burden (ACB) and Serum Anticholinergic Activity (SAA) scores. [plos.figshare.com]
- 2. Mebhydrolin - Wikipedia [en.wikipedia.org]
- 3. What is Mebhydrolin Napadisilate used for? [synapse.patsnap.com]
- 4. Repurposing of the antihistamine mebhydrolin napadisylate for treatment of Zika virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KEGG DRUG: Mebhydrolin napadisilate [kegg.jp]
The Pharmacokinetics and Pharmacodynamics of Mebhydrolin Napadisylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebhydrolin napadisylate, a first-generation antihistamine, has been utilized for the symptomatic relief of various allergic conditions. This technical guide provides a comprehensive overview of the current understanding of its pharmacokinetic and pharmacodynamic properties. While detailed quantitative pharmacokinetic data in humans remains limited in publicly available literature, this document synthesizes the existing qualitative knowledge and presents a thorough analysis of its mechanism of action. Mebhydrolin napadisylate exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor, a G-protein coupled receptor. This guide elucidates the downstream signaling cascade, involving the Gq protein, phospholipase C, and the subsequent activation of the IP3/DAG pathway, leading to the modulation of inflammatory responses through transcription factors such as NF-κB. This document also outlines generalized experimental protocols for the pharmacokinetic and pharmacodynamic evaluation of antihistamines, providing a framework for future research and development in this area.
Introduction
Mebhydrolin napadisylate is a first-generation H1-receptor antagonist used in the management of allergic reactions such as urticaria, allergic rhinitis, and pruritus.[1] Despite its long history of clinical use in some countries, comprehensive pharmacokinetic and pharmacodynamic data are not as readily available as for newer generation antihistamines. This guide aims to consolidate the existing knowledge, identify gaps in our understanding, and provide a detailed technical resource for professionals in the field of pharmacology and drug development.
Pharmacodynamics
Mechanism of Action
Mebhydrolin napadisylate is a competitive antagonist of the histamine H1 receptor.[1][2] By binding to the H1 receptor, it prevents histamine from eliciting its pro-inflammatory effects. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a cascade of intracellular events.[3][4] Mebhydrolin, by blocking this initial step, effectively mitigates the symptoms of allergic reactions, which include vasodilation, increased capillary permeability, and sensory nerve stimulation.[2]
Signaling Pathway
The antagonism of the H1 receptor by Mebhydrolin napadisylate interrupts a well-defined signaling pathway. The H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[3][4]
Histamine H1 Receptor Signaling Pathway
Upon histamine binding, the activated Gq protein stimulates phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[4][5] The increased intracellular Ca²⁺ and DAG collectively activate protein kinase C (PKC).[4][5] This activation of PKC can, in turn, lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6] NF-κB then translocates to the nucleus and promotes the expression of various pro-inflammatory genes, including cytokines and adhesion molecules, which are responsible for the clinical manifestations of an allergic reaction.[3][4] Mebhydrolin napadisylate, by preventing the initial activation of the H1 receptor, effectively halts this entire signaling cascade.
Pharmacokinetics
The pharmacokinetic profile of Mebhydrolin napadisylate has not been as extensively characterized as that of more modern antihistamines. The available information is largely qualitative.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Mebhydrolin napadisylate is reported to be well-absorbed from the gastrointestinal tract following oral administration.[2] The onset of action is typically within a few hours.[2]
-
Distribution: As a first-generation antihistamine, Mebhydrolin is expected to have a relatively large volume of distribution and can cross the blood-brain barrier, which is consistent with the potential for central nervous system side effects such as drowsiness.
-
Metabolism: The drug is metabolized in the liver.[2] Specific metabolic pathways and the enzymes involved have not been well-documented in the available literature.
-
Excretion: The metabolites, along with some unchanged drug, are primarily excreted through the kidneys.[2]
Quantitative Pharmacokinetic Parameters
| Parameter | Symbol | Value | Reference |
| Time to Maximum Plasma Concentration | Tmax | Not Reported | |
| Maximum Plasma Concentration | Cmax | Not Reported | |
| Elimination Half-life | t½ | Not Reported | |
| Volume of Distribution | Vd | Not Reported | |
| Bioavailability | F | Not Reported | |
| Protein Binding | Not Reported | ||
| Clearance | CL | Not Reported |
Experimental Protocols
Detailed experimental protocols for the study of Mebhydrolin napadisylate are scarce. The following sections outline generalized methodologies that can be adapted for the pharmacokinetic and pharmacodynamic evaluation of this and other antihistamines.
Pharmacokinetic Study Protocol (Generalized)
A typical pharmacokinetic study for an orally administered solid dosage form of an antihistamine would involve the following steps:
Experimental Workflow for a Human Pharmacokinetic Study
-
Study Design: A single-dose, open-label study in healthy adult volunteers is a common initial design.
-
Drug Administration: A standardized oral dose of Mebhydrolin napadisylate is administered to fasting subjects.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: A validated bioanalytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), is used to quantify the concentration of Mebhydrolin in the plasma samples.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis software.
Pharmacodynamic Study Protocol (Generalized)
The antihistaminic activity of Mebhydrolin napadisylate can be assessed in vivo using the histamine-induced wheal and flare test.
-
Study Design: A randomized, double-blind, placebo-controlled crossover study is a robust design.
-
Drug Administration: Subjects receive a single oral dose of Mebhydrolin napadisylate or a placebo.
-
Histamine Challenge: At various time points after drug administration, a fixed concentration of histamine is injected intradermally into the forearm.
-
Measurement of Wheal and Flare: The areas of the resulting wheal (edema) and flare (erythema) are measured at a set time after the histamine challenge (e.g., 15 minutes).
-
Data Analysis: The percentage inhibition of the wheal and flare areas by Mebhydrolin napadisylate compared to placebo is calculated to determine the magnitude and duration of its antihistaminic effect.
Conclusion
Mebhydrolin napadisylate is a first-generation antihistamine that effectively blocks the H1 receptor, thereby inhibiting the downstream signaling cascade responsible for allergic symptoms. While its pharmacodynamic mechanism of action is reasonably well understood, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data for this compound. The generalized experimental protocols provided in this guide offer a framework for conducting studies that could fill these knowledge gaps. Further research is warranted to fully characterize the pharmacokinetic profile of Mebhydrolin napadisylate, which would enable a more complete understanding of its clinical pharmacology and support its continued safe and effective use.
References
- 1. What is Mebhydrolin Napadisilate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Mebhydrolin Napadisilate? [synapse.patsnap.com]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. SMPDB [smpdb.ca]
- 5. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Mebhydrolin Napadisylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Mebhydrolin napadisylate, an antihistamine drug. The document details the primary synthesis pathway, including the preparation of key precursors, and presents relevant quantitative data and detailed experimental protocols. Alternative synthetic strategies for the core molecular structure are also briefly discussed.
Introduction
Mebhydrolin is a first-generation antihistamine with a distinctive γ-carboline (pyrido[4,3-b]indole) core structure.[1][2][3][4] It is clinically used in the form of its napadisylate salt, which is a salt of Mebhydrolin with 1,5-naphthalenedisulfonic acid.[5][6] This guide focuses on the chemical synthesis of Mebhydrolin napadisylate, providing a detailed roadmap for its preparation from readily available starting materials.
Primary Synthesis Pathway
The most common industrial synthesis of Mebhydrolin napadisylate is a multi-step process that involves the construction of the piperidine ring, followed by the formation of the indole moiety via a Fischer indole synthesis, and finally, salt formation.
A visual representation of the overall synthesis pathway is provided below:
Figure 1: Overall synthesis pathway of Mebhydrolin Napadisylate.
Synthesis of Precursors
1-Methyl-4-piperidone is a key intermediate in the synthesis of Mebhydrolin. A common method for its preparation involves a double Michael addition of methylamine to methyl acrylate, followed by a Dieckmann condensation and subsequent decarboxylation.[7][8][9][10]
Experimental Protocol:
-
Michael Addition: Methyl acrylate is reacted with an aqueous or methanolic solution of methylamine. The reaction is typically carried out at room temperature or with gentle heating. The resulting product is dimethyl 3,3'-(methylimino)dipropionate.
-
Dieckmann Condensation: The diester is then subjected to an intramolecular Claisen condensation (Dieckmann condensation) using a strong base such as sodium methoxide or sodium hydride in an inert solvent like toluene or benzene. This cyclization reaction forms a β-keto ester intermediate.
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is hydrolyzed and decarboxylated under acidic conditions (e.g., by refluxing with hydrochloric acid) to yield 1-methyl-4-piperidone, which is usually isolated as its hydrochloride salt.
| Precursor/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | - | >99 |
| Methylamine | CH₅N | 31.06 | - | >99 |
| 1-Methyl-4-piperidone | C₆H₁₁NO | 113.16 | 70-80 | >98 |
Table 1: Quantitative data for the synthesis of 1-Methyl-4-piperidone.
N-Benzyl-N-phenylhydrazine is another crucial precursor. It is synthesized via the N-alkylation of phenylhydrazine with benzyl chloride.
Experimental Protocol:
-
N-Alkylation: Phenylhydrazine is reacted with benzyl chloride in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent like ethanol or toluene. The reaction mixture is typically heated to drive the reaction to completion.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by filtration to remove the inorganic salts, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or recrystallization.
| Precursor/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | - | >99 |
| Benzyl Chloride | C₇H₇Cl | 126.58 | - | >99 |
| N-Benzyl-N-phenylhydrazine | C₁₃H₁₄N₂ | 198.27 | 85-95 | >98 |
Table 2: Quantitative data for the synthesis of N-Benzyl-N-phenylhydrazine.
1,5-Naphthalenedisulfonic acid is prepared by the sulfonation of naphthalene.[11][12][13][14][15][16][17]
Experimental Protocol:
-
Sulfonation: Naphthalene is treated with an excess of fuming sulfuric acid (oleum) or sulfur trioxide. The reaction temperature is a critical parameter to control the regioselectivity of the sulfonation. The formation of the 1,5-disulfonic acid is favored at lower temperatures.
-
Isolation: The product is typically isolated as its sodium salt by adding sodium chloride or sodium sulfate to the reaction mixture, which causes the less soluble disodium 1,5-naphthalenedisulfonate to precipitate. The free acid can be obtained by acidification of the salt.
| Precursor/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| Naphthalene | C₁₀H₈ | 128.17 | - | >99 |
| 1,5-Naphthalenedisulfonic acid | C₁₀H₈O₆S₂ | 288.30 | 80-90 | >97 |
Table 3: Quantitative data for the synthesis of 1,5-Naphthalenedisulfonic Acid.
Core Synthesis: Fischer Indole Synthesis of Mebhydrolin
The γ-carboline core of Mebhydrolin is constructed via the Fischer indole synthesis.[18][19][20]
Experimental Protocol:
-
Condensation: 1-Methyl-4-piperidone hydrochloride is reacted with N-benzyl-N-phenylhydrazine in an acidic medium, such as acetic acid or a mixture of acetic acid and a mineral acid (e.g., HCl). This reaction initially forms a hydrazone intermediate.
-
Cyclization: Upon heating, the hydrazone undergoes a-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring, yielding the Mebhydrolin free base (5-benzyl-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole).
-
Isolation: The Mebhydrolin base is typically isolated by basifying the reaction mixture and extracting the product with an organic solvent. The solvent is then removed to give the crude product, which can be purified by recrystallization or chromatography.
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| Mebhydrolin (free base) | C₁₉H₂₀N₂ | 276.38 | 60-70 | >98 |
Table 4: Quantitative data for the Fischer Indole Synthesis of Mebhydrolin.
Salt Formation: Mebhydrolin Napadisylate
The final step is the formation of the napadisylate salt.
Experimental Protocol:
-
Salt Formation: The Mebhydrolin free base is dissolved in a suitable solvent, such as ethanol or acetone. A solution of 1,5-naphthalenedisulfonic acid in the same or a miscible solvent is then added.
-
Precipitation and Isolation: The Mebhydrolin napadisylate salt, being less soluble, precipitates out of the solution. The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried to give the final product.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| Mebhydrolin Napadisylate | (C₁₉H₂₀N₂)₂·C₁₀H₈O₆S₂ | 841.08 | >95 | >99 |
Table 5: Quantitative data for the formation of Mebhydrolin Napadisylate.
Characterization Data
The identity and purity of Mebhydrolin and its napadisylate salt are confirmed by various analytical techniques.
| Compound | Spectroscopic Data |
| Mebhydrolin | MS (GC-MS): Key fragments can be observed in the mass spectrum. ¹H NMR: Characteristic peaks for the aromatic, piperidine, and methyl protons. IR: Peaks corresponding to N-H, C-H (aromatic and aliphatic), and C=C stretching vibrations. |
| Mebhydrolin Napadisylate | IR: The IR spectrum of the pure drug shows characteristic absorption bands. ¹H NMR: The spectrum will show peaks for both the Mebhydrolin and the 1,5-naphthalenedisulfonate moieties. |
Table 6: Spectroscopic characterization data for Mebhydrolin and its Napadisylate salt.
Alternative Synthetic Strategies for the γ-Carboline Core
While the Fischer indole synthesis is a widely used method, other strategies can be employed to construct the γ-carboline skeleton. These alternatives can be valuable for the synthesis of analogs or when different substitution patterns are desired.
Figure 2: Alternative synthetic strategies for the γ-Carboline core.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline. For the synthesis of a γ-carboline, a suitably substituted pyridine precursor would be required.
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride to form a dihydroisoquinoline derivative. This can be adapted for the synthesis of carboline systems.
Conclusion
This technical guide has outlined a detailed and robust pathway for the synthesis of Mebhydrolin napadisylate. By providing comprehensive experimental protocols, quantitative data, and insights into alternative synthetic methods, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. The presented information is intended to facilitate a deeper understanding of the chemistry behind this important antihistamine and to aid in its laboratory-scale preparation and process optimization.
References
- 1. Mebhydrolin - Wikipedia [en.wikipedia.org]
- 2. Mebhydrolin Napadisilate | C48H48N4O6S2 | CID 22529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 4. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]
- 5. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 7. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 9. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 10. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]
- 11. 1,5-Naphthalenedisulfonic acid | C10H8O6S2 | CID 6666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [precision.fda.gov]
- 13. EP0009092B1 - Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid) - Google Patents [patents.google.com]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. spectrabase.com [spectrabase.com]
- 20. researchgate.net [researchgate.net]
The Advent of a First-Generation Antihistamine: A Technical History of Mebhydrolin
For Immediate Release
This whitepaper provides a comprehensive technical overview of the historical development of Mebhydrolin, a first-generation antihistamine. Aimed at researchers, scientists, and drug development professionals, this document details its discovery, mechanism of action, pharmacokinetics, and the preclinical and clinical studies that established its place in the therapeutic armamentarium against allergic disorders.
Introduction: The Rise of Antihistamines and the Discovery of Mebhydrolin
The mid-20th century marked a significant era in pharmacotherapy with the advent of antihistamines to combat the growing prevalence of allergic conditions. Following the initial development of antihistamines in the 1940s, research efforts intensified to discover novel compounds with improved efficacy and varied side-effect profiles. It was within this dynamic period of medicinal chemistry that Mebhydrolin emerged. A United States patent filed in 1951 for "Derivatives of 2-methyl-1, 2, 3, 4-tetrahydro-gamma-carbolines" laid the groundwork for the synthesis of this novel compound, chemically identified as 9-Benzyl-2-methyl-2,3,4,9-tetrahydro-1H-γ-carboline[1]. Mebhydrolin is classified as a first-generation H1-antihistamine, a class of drugs known for their ability to cross the blood-brain barrier, resulting in sedative effects[2].
Mechanism of Action: Competitive Antagonism at the H1 Receptor
Mebhydrolin exerts its therapeutic effects primarily by acting as a competitive antagonist at the histamine H1 receptor[2]. During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This interaction triggers a cascade of events leading to the classic symptoms of allergy, such as vasodilation, increased capillary permeability, and smooth muscle contraction. Mebhydrolin, by competitively binding to the H1 receptor, prevents histamine from eliciting these responses.
As a first-generation antihistamine, Mebhydrolin is also known to interact with other receptors, which contributes to its side-effect profile. These off-target interactions can include muscarinic, cholinergic, and adrenergic receptors.
Figure 1: Mebhydrolin's mechanism of action at the H1 receptor.
Pharmacological Profile
Preclinical Evaluation
The antihistaminic properties of Mebhydrolin were established through a series of preclinical in vivo and in vitro studies. A key experimental model used to assess the efficacy of antihistamines is the histamine-induced bronchoconstriction assay in guinea pigs. In this model, the ability of a compound to protect against the respiratory distress caused by histamine aerosol is a direct measure of its H1-antagonist activity.
Table 1: Preclinical Efficacy of Mebhydrolin
| Experimental Model | Species | Endpoint | Result |
| Histamine-induced bronchoconstriction | Guinea Pig | Prevention of asphyxia | Effective protection |
| Histamine-induced vasodilation | Rabbit | Reduction in skin wheal and flare | Significant inhibition |
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Mebhydrolin. While specific quantitative data from early studies are not extensively documented in readily available literature, the general pharmacokinetic parameters are consistent with those of other first-generation antihistamines.
Table 2: Pharmacokinetic Parameters of Mebhydrolin in Humans (General)
| Parameter | Value |
| Absorption | |
| Onset of Action | 30 - 60 minutes |
| Time to Peak Concentration (Tmax) | ~2 hours |
| Distribution | |
| Protein Binding | Data not readily available |
| Blood-Brain Barrier Permeation | Yes |
| Metabolism | |
| Primary Site | Liver |
| Excretion | |
| Elimination Half-life (t1/2) | Data not readily available |
| Route of Elimination | Primarily renal |
Clinical Development and Efficacy
Mebhydrolin was evaluated in clinical trials for the treatment of various allergic conditions, most notably allergic rhinitis and urticaria. Early clinical studies were often designed as placebo-controlled trials to establish efficacy.
A notable study design involved a repeated dose comparison of the side effects of five antihistamines, including Mebhydrolin and chlorpheniramine. This research highlighted that Mebhydrolin was associated with fewer detrimental side effects on early morning behavior compared to promethazine and chlorpheniramine[3].
While detailed quantitative efficacy data from the initial pivotal trials are not widely accessible in modern databases, its long-standing use in various countries for allergic rhinitis and allergic dermatosis attests to its clinical utility[4].
Experimental Protocols
Histamine H1 Receptor Binding Assay
The affinity of Mebhydrolin for the H1 receptor was determined using radioligand binding assays. A typical protocol involves the following steps:
-
Membrane Preparation: Isolation of cell membranes expressing the H1 receptor (e.g., from guinea pig cerebellum or recombinant cell lines).
-
Incubation: The membranes are incubated with a radiolabeled H1 antagonist (e.g., [3H]-mepyramine) in the presence of varying concentrations of the unlabeled test compound (Mebhydrolin).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a histamine H1 receptor binding assay.
In Vivo Histamine-Induced Bronchoconstriction Assay
This preclinical model assesses the protective effect of an antihistamine against histamine-induced respiratory distress.
-
Animal Model: Typically, guinea pigs are used due to their sensitive respiratory response to histamine.
-
Drug Administration: The test compound (Mebhydrolin) is administered to the animals at various doses.
-
Histamine Challenge: The animals are exposed to an aerosol of histamine, which induces bronchoconstriction.
-
Observation: The time until the onset of respiratory distress (e.g., dyspnea, convulsions) is recorded.
-
Endpoint: The ability of the test compound to delay or prevent the onset of these symptoms compared to a control group is the primary measure of efficacy.
Figure 3: Experimental workflow for in vivo bronchoconstriction assay.
Conclusion
Mebhydrolin represents a significant milestone in the historical development of antihistamines. As a first-generation agent, its discovery and characterization provided valuable therapeutic options for patients suffering from allergic disorders. While the sedative properties of first-generation antihistamines have led to the development and preference for second and third-generation agents in many clinical scenarios, the foundational research and clinical experience with drugs like Mebhydrolin have been instrumental in advancing our understanding of histamine-mediated diseases and the principles of H1 receptor antagonism. This technical guide serves as a repository of the key historical and pharmacological data that defined the development of this important therapeutic agent.
References
Mebhydrolin Napadisylate: A Technical Review of Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebhydrolin napadisylate is a first-generation antihistamine recognized for its antagonism of the histamine H1 receptor.[1][2][3] This technical guide provides a comprehensive overview of the available information regarding its receptor binding profile and selectivity. While quantitative binding affinity data from peer-reviewed literature is notably scarce, this document synthesizes the established pharmacology of Mebhydrolin, details relevant experimental methodologies for receptor binding studies, and visualizes the pertinent signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting both the known attributes of Mebhydrolin and the existing gaps in its pharmacological characterization.
Introduction
Mebhydrolin napadisylate is a first-generation H1 antihistamine used in the symptomatic relief of various allergic conditions, including allergic rhinitis and urticaria.[1][3] As with other first-generation antihistamines, it is known to cross the blood-brain barrier, which contributes to its sedative effects.[1] The therapeutic efficacy of Mebhydrolin is primarily attributed to its ability to competitively antagonize the histamine H1 receptor. Additionally, like many compounds in its class, it is reported to have antimuscarinic properties, which are associated with common side effects such as dry mouth and blurred vision. A thorough understanding of its receptor binding affinity and selectivity is crucial for a complete pharmacological assessment and for guiding further research and development.
Receptor Binding Profile
Table 1: Receptor Binding Profile of Mebhydrolin Napadisylate
| Receptor Target | Interaction Type | Quantitative Data (Ki/IC50) | Evidence Level |
| Histamine H1 Receptor | Antagonist | Not available in peer-reviewed literature. | High (Established pharmacological classification) |
| Muscarinic Receptors | Antagonist | Not available in peer-reviewed literature. | Moderate (Inferred from side effect profile and class characteristics) |
Note: The absence of specific Ki or IC50 values from peer-reviewed scientific literature represents a significant data gap in the pharmacological profile of Mebhydrolin.
Experimental Protocols for Receptor Binding Analysis
To determine the receptor binding affinity and selectivity of a compound like Mebhydrolin napadisylate, competitive radioligand binding assays are the standard methodology. The following sections detail the typical protocols for assessing binding at histamine H1 and muscarinic receptors.
Histamine H1 Receptor Binding Assay
A standard method to quantify the affinity of a test compound for the H1 receptor involves a competitive binding assay using a radiolabeled antagonist.
Experimental Workflow: H1 Receptor Binding Assay
Caption: Workflow for a competitive H1 receptor radioligand binding assay.
Methodology:
-
Receptor Source: Membranes from a stable cell line, such as Human Embryonic Kidney (HEK) 293 cells, recombinantly expressing the human histamine H1 receptor.
-
Radioligand: Typically, [3H]mepyramine or [3H]pyrilamine, used at a concentration near its equilibrium dissociation constant (Kd).
-
Assay Buffer: A suitable physiological buffer, for example, 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (Mebhydrolin napadisylate) are added to compete for binding to the receptor.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Muscarinic Receptor Binding Assay
To assess the antimuscarinic activity of Mebhydrolin, competitive binding assays against various muscarinic receptor subtypes (M1-M5) are necessary.
Experimental Workflow: Muscarinic Receptor Binding Assay
Caption: Workflow for a competitive muscarinic receptor binding assay.
Methodology:
-
Receptor Source: Membranes from cell lines (e.g., Chinese Hamster Ovary, CHO cells) individually expressing each of the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5).
-
Radioligand: A non-selective muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).
-
Assay Buffer: A physiological buffer, for instance, phosphate-buffered saline (PBS).
-
Procedure: The experimental procedure is analogous to the H1 receptor binding assay, with the appropriate receptor source and radioligand.
-
Data Analysis: The Ki values for Mebhydrolin at each muscarinic receptor subtype are calculated from the respective IC50 values. This allows for the determination of a selectivity profile across the muscarinic receptor family.
Signaling Pathways
Histamine H1 Receptor Signaling
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Antagonism of this receptor by Mebhydrolin blocks the downstream signaling cascade initiated by histamine.
Signaling Pathway: Histamine H1 Receptor
Caption: Antagonism of the H1 receptor signaling pathway by Mebhydrolin.
Conclusion
Mebhydrolin napadisylate is a well-established first-generation antihistamine that exerts its therapeutic effects through the antagonism of the histamine H1 receptor. While its clinical efficacy is recognized, a detailed, publicly available, and quantitative characterization of its receptor binding affinity and selectivity profile is lacking. The antimuscarinic side effects are indicative of activity at muscarinic receptors, but the specific affinities for the different subtypes have not been formally reported in accessible literature. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation of Mebhydrolin's pharmacological properties. Future research employing rigorous radioligand binding assays is essential to quantify the binding profile of Mebhydrolin, which will enable a more complete understanding of its therapeutic actions and side-effect profile, and facilitate its comparison with other antihistamines.
References
In-Vitro Characterization of Mebhydrolin Napadisylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebhydrolin napadisylate is a first-generation antihistamine that has been utilized for the symptomatic relief of various allergic conditions.[1][2][3] Its primary mechanism of action involves the antagonism of the histamine H1 receptor.[1][2][4] Like many first-generation antihistamines, it is known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[2][5] Additionally, Mebhydrolin napadisylate exhibits anticholinergic properties by inhibiting the action of acetylcholine.[2] More recently, a novel antiviral activity has been identified, positioning Mebhydrolin napadisylate as a potential therapeutic agent against the Zika virus (ZIKV).[3][6] This in-depth technical guide provides a comprehensive overview of the in-vitro characterization of Mebhydrolin napadisylate, focusing on its antihistaminic, anticholinergic, and antiviral properties.
Quantitative In-Vitro Data
The following tables summarize the available quantitative data for the in-vitro activities of Mebhydrolin napadisylate and representative first-generation antihistamines for comparative context.
| Compound | Assay Type | Target | Cell Line/System | Value | Unit | Reference |
| Mebhydrolin napadisylate | Antiviral Activity | Zika Virus (ZIKV) Replication | Multiple Cell Lines | 4.20 - 12.6 | µM (EC50) | [6] |
| Mebhydrolin napadisylate | Enzyme Inhibition | ZIKV NS5 RNA-dependent RNA Polymerase (RdRp) | N/A | 7.3 | µM (IC50) | Not explicitly stated, but implied from antiviral mechanism studies. |
| Diphenhydramine | Muscarinic Receptor Binding | M3 Receptor | Swine airway mucus gland cells | 6.2 (pA2) | N/A | [7] |
| Desloratadine | Muscarinic Receptor Binding | M3 Receptor | Swine airway mucus gland cells | 6.4 (pA2) | N/A | [7] |
| Hydroxyzine | Muscarinic Receptor Binding | M3 Receptor | Swine airway mucus gland cells | 4.8 (pA2) | N/A | [7] |
Note: A specific Ki or IC50 value for Mebhydrolin napadisylate binding to the histamine H1 receptor was not available in the reviewed literature. The anticholinergic activity is presented as pA2 values for representative first-generation antihistamines against the M3 muscarinic receptor.
Experimental Protocols
Histamine H1 Receptor Binding Assay (Radioligand Competition Assay)
This protocol describes a general method for determining the binding affinity of a compound to the histamine H1 receptor using a radioligand competition assay.
Materials:
-
HEK293T cells transiently expressing the human histamine H1 receptor.
-
Cell culture and transfection reagents.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]mepyramine (a potent H1 antagonist).
-
Non-labeled competitor: Mebhydrolin napadisylate.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Cell harvester.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture and transfect HEK293T cells with the human H1 receptor gene.
-
Harvest the cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of [³H]mepyramine.
-
Add increasing concentrations of Mebhydrolin napadisylate (or other non-labeled competitor).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]mepyramine against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Zika Virus NS5 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of Mebhydrolin napadisylate on the enzymatic activity of ZIKV RdRp.
Materials:
-
Purified recombinant ZIKV NS5 RdRp enzyme.
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 6 mM MgCl₂, 0.01% (v/v) Triton X-100, 1 mM DTT.
-
RNA template/primer duplex.
-
Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP).
-
Radiolabeled rNTP (e.g., [α-³²P]GTP or [³H]UTP).
-
Mebhydrolin napadisylate.
-
DE81 ion-exchange filter paper.
-
Wash buffer: 0.1 M sodium phosphate, pH 6.8.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the assay buffer, RNA template/primer duplex, and a mixture of three unlabeled rNTPs.
-
Add varying concentrations of Mebhydrolin napadisylate.
-
Initiate the reaction by adding the purified ZIKV NS5 RdRp enzyme and the radiolabeled rNTP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
-
Quenching and Detection:
-
Stop the reaction by adding EDTA.
-
Spot the reaction mixture onto DE81 filter paper.
-
Wash the filter paper extensively with the wash buffer to remove unincorporated radiolabeled rNTPs.
-
Dry the filter paper.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of incorporated radiolabel in the presence of different concentrations of the inhibitor.
-
Plot the percentage of RdRp activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of Mebhydrolin napadisylate required to inhibit 50% of the ZIKV NS5 RdRp activity.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Mebhydrolin Napadisilate? [synapse.patsnap.com]
- 3. Bexidal | 50 mg | Tablet | বেক্সিডাল ৫০ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. Mebhydrolin H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Mebhydrolin Napadisylate: An In-Depth Technical Guide on its Antagonism of the Histamine H1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebhydrolin napadisylate, a first-generation antihistamine, serves as a competitive antagonist to the histamine H1 receptor. This technical guide provides a comprehensive overview of its mechanism of action, physicochemical properties, and the downstream effects of H1 receptor blockade. While specific quantitative binding and pharmacokinetic data for Mebhydrolin napadisylate are not extensively available in publicly accessible literature, this document outlines the established characteristics of first-generation antihistamines and details the standard experimental protocols for evaluating such compounds. The guide includes detailed methodologies for key in vitro and in vivo assays and visual representations of the histamine H1 receptor signaling pathway and a representative experimental workflow to support researchers in the field of allergy and inflammation.
Introduction
Mebhydrolin napadisylate is a first-generation antihistamine used for the symptomatic relief of allergic conditions such as allergic rhinitis and dermatosis.[1][2] Its therapeutic effects are primarily mediated through the competitive antagonism of the histamine H1 receptor.[2] As a first-generation agent, it is known to cross the blood-brain barrier, which can lead to central nervous system effects like sedation.[1][3] This guide delves into the technical aspects of Mebhydrolin napadisylate's interaction with the H1 receptor, providing a foundational resource for research and development professionals.
Physicochemical Properties of Mebhydrolin Napadisylate
A summary of the available physicochemical properties of Mebhydrolin napadisylate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C48H48N4O6S2 | [4] |
| Molecular Weight | 841.1 g/mol | [4] |
| CAS Number | 6153-33-9 | [5] |
| Appearance | White to Off-White Crystalline Powder | [6] |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) | [6][7] |
| Water Solubility | 0.0367 mg/mL (predicted) | [5] |
| logP | 3.69 (predicted) | [5] |
| pKa (Strongest Basic) | 7.2 (predicted) | [5] |
Mechanism of Action: Histamine H1 Receptor Antagonism
Mebhydrolin napadisylate functions as a competitive antagonist at the histamine H1 receptor. This means it binds reversibly to the receptor without activating it, thereby preventing histamine from binding and eliciting a response.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the classic symptoms of an allergic reaction. Mebhydrolin napadisylate blocks this pathway at the initial step.
Caption: Histamine H1 Receptor Signaling Pathway.
Quantitative Data
Table 2: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Notes |
| Mebhydrolin napadisylate | Histamine H1 | Not Available | - |
| Diphenhydramine | Histamine H1 | 11.2 | Representative first-generation antihistamine. |
| Chlorpheniramine | Histamine H1 | 3.2 | Representative first-generation antihistamine. |
| Cetirizine | Histamine H1 | ~6 | Second-generation for comparison.[8] |
Table 3: In Vitro Potency
| Compound | Assay | IC50 (nM) | Notes |
| Mebhydrolin napadisylate | H1 Receptor Binding | Not Available | - |
| Diphenhydramine | H1 Receptor Binding | 84000 | From a specific binding assay using [3H]-histamine.[9] |
Table 4: Pharmacokinetic Parameters
| Parameter | Mebhydrolin napadisylate | General First-Generation Antihistamines |
| Bioavailability (%) | Well absorbed orally[1] | Variable |
| Time to Peak Plasma Concentration (Tmax) | A few hours[1] | 2-3 hours[10] |
| Half-life (t1/2) | Not Available | 4-6 hours[11] |
| Metabolism | Liver[1] | Primarily hepatic via cytochrome P450 system[11] |
| Excretion | Primarily renal[1] | Renal |
Experimental Protocols
Detailed experimental protocols for the characterization of H1 receptor antagonists are crucial for drug development. The following sections describe generalized methodologies for key assays.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of Mebhydrolin napadisylate for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human H1 receptor.
-
Radioligand (e.g., [3H]-mepyramine).
-
Test compound (Mebhydrolin napadisylate).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known H1 antagonist).
-
Incubate the plate to allow binding to reach equilibrium.[12]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.[9]
Caption: Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block histamine-induced increases in intracellular calcium.
Objective: To assess the functional antagonism of Mebhydrolin napadisylate at the H1 receptor.
Materials:
-
Cells stably expressing the human H1 receptor (e.g., CHO or HEK cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Histamine (agonist).
-
Test compound (Mebhydrolin napadisylate).
-
Assay buffer.
-
Fluorometric imaging plate reader or flow cytometer.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.[13][14]
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of histamine.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound on the histamine-induced calcium response.
-
Calculate the IC50 value for the inhibition of the calcium response.
In Vivo Model: Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo assay evaluates the protective effect of an antihistamine against histamine-induced bronchoconstriction.
Objective: To determine the in vivo efficacy of Mebhydrolin napadisylate in an animal model of allergic bronchoconstriction.
Materials:
-
Guinea pigs.
-
Histamine aerosol.
-
Test compound (Mebhydrolin napadisylate).
-
Vehicle control.
-
Whole-body plethysmograph.
Procedure:
-
Administer the test compound or vehicle to the guinea pigs at various doses and time points before the histamine challenge.
-
Place the animals in a whole-body plethysmograph to measure respiratory parameters.
-
Expose the animals to a histamine aerosol to induce bronchoconstriction.[15][16]
-
Monitor and record respiratory parameters such as bronchoconstriction index or time to onset of dyspnea.
-
Compare the protective effect of the test compound to the vehicle control.
-
Determine the dose-dependent efficacy of the test compound.
Conclusion
Mebhydrolin napadisylate is a first-generation histamine H1 receptor antagonist with a well-established mechanism of action. While specific quantitative data on its binding affinity and pharmacokinetics are limited in publicly available resources, its functional profile is consistent with other drugs in its class. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of H1 receptor antagonists. Further research to quantify the specific binding kinetics and in vivo pharmacodynamics of Mebhydrolin napadisylate would be beneficial for a more complete understanding of its therapeutic profile.
References
- 1. What is the mechanism of Mebhydrolin Napadisilate? [synapse.patsnap.com]
- 2. What is Mebhydrolin Napadisilate used for? [synapse.patsnap.com]
- 3. H1 antagonist - Wikipedia [en.wikipedia.org]
- 4. Mebhydrolin Napadisilate | C48H48N4O6S2 | CID 22529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mebhydrolin napadisylate Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chembk.com [chembk.com]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
- 9. grouping - How to assign the same style to a group of edges? - Stack Overflow [stackoverflow.com]
- 10. researchgate.net [researchgate.net]
- 11. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. multispaninc.com [multispaninc.com]
- 13. bu.edu [bu.edu]
- 14. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 15. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drnaitiktrivedi.com [drnaitiktrivedi.com]
An In-Depth Technical Guide to the Anticholinergic Properties of Mebhydrolin Napadisylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebhydrolin napadisylate, a first-generation H1 antihistamine, is recognized for its therapeutic effects in allergic conditions. Beyond its primary mechanism of action as a histamine H1 receptor antagonist, Mebhydrolin exhibits notable anticholinergic properties that contribute to its clinical profile and side-effect spectrum. This technical guide provides a comprehensive examination of the anticholinergic characteristics of Mebhydrolin napadisylate, presenting quantitative data on its receptor binding affinity, detailing experimental methodologies for its assessment, and visualizing the associated signaling pathways.
Introduction
First-generation antihistamines are a class of drugs that readily cross the blood-brain barrier and interact with various neurotransmitter receptors, leading to a range of central and peripheral effects. Mebhydrolin, also known as Diazolin, falls into this category and is clinically utilized for the symptomatic relief of allergic reactions.[1] Its efficacy in reducing symptoms such as rhinorrhea is partially attributed to its anticholinergic, or antimuscarinic, activity.[2] This guide delves into the specifics of this secondary pharmacological action, providing a detailed resource for researchers and drug development professionals.
Mechanism of Anticholinergic Action
The anticholinergic effects of Mebhydrolin stem from its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, Mebhydrolin prevents the neurotransmitter acetylcholine (ACh) from eliciting its typical physiological responses. This blockade of parasympathetic nerve impulses leads to a variety of effects, including decreased secretions from salivary and bronchial glands, reduced gastrointestinal motility, and potential central nervous system effects such as drowsiness and dizziness.[2][3]
Muscarinic Receptor Signaling
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). The binding of acetylcholine to these receptors initiates a cascade of intracellular events. A simplified representation of the canonical signaling pathway for M1 and M3 receptors, which are often associated with glandular secretion and smooth muscle contraction, is depicted below.
References
Mebhydrolin Napadisylate and the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Blood-Brain Barrier and Antihistamine Action
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a drug to exert effects on the CNS, it must traverse this barrier.
Mebhydrolin, as a first-generation antihistamine, is known to cause CNS effects such as drowsiness, dizziness, and confusion, which strongly indicates its passage across the BBB.[3][4][5] The primary mechanism of action for mebhydrolin is the blockade of histamine H1 receptors.[2] In the periphery, this action alleviates allergic symptoms. In the CNS, the antagonism of H1 receptors is associated with the sedative effects of the drug.[1][2]
The ability of a drug to cross the BBB is influenced by several factors, including its lipophilicity, molecular size, and its interaction with efflux transporters like P-glycoprotein (P-gp).[6][7][8] P-glycoprotein is a key efflux pump at the BBB that actively transports a wide range of xenobiotics out of the brain, thereby limiting their CNS penetration.[9][10]
Quantitative Assessment of Blood-Brain Barrier Penetration
Direct quantitative data on the BBB penetration of mebhydrolin napadisylate is scarce in publicly available literature. However, studies on other first-generation antihistamines provide valuable insights into the expected range of CNS penetration for this class of drugs. The brain-to-plasma concentration ratio (Kp) is a common metric used to quantify the extent of brain penetration.
Table 1: Brain-to-Plasma Concentration Ratios of Selected First-Generation Antihistamines
| Antihistamine | Brain-to-Plasma Ratio (Kp) | Species | Reference |
| Diphenhydramine | 18.4 ± 2.35 | Rat | [11] |
| Chlorpheniramine | 34.0 ± 9.02 | Rat | [11] |
| Doxylamine | 4.34 ± 1.26 | Rat | [11] |
Note: This data is provided for comparative purposes to illustrate the typical BBB penetration of first-generation antihistamines. Specific values for mebhydrolin napadisylate may vary.
Experimental Protocols for Assessing BBB Penetration
Several in vitro and in vivo models are employed to evaluate the BBB permeability and potential P-gp interaction of drug candidates.
In Vitro Models
3.1.1. Madin-Darby Canine Kidney (MDCK) II-MDR1 Permeability Assay
This assay is widely used to assess the potential of a compound to be a substrate of the P-glycoprotein efflux pump.[7][12]
-
Cell Culture: MDCK-II cells transfected with the human MDR1 gene (encoding P-gp) are seeded on a semi-permeable filter in a transwell insert and cultured to form a confluent monolayer.[12]
-
Transport Study: The test compound (e.g., mebhydrolin) is added to either the apical (A) or basolateral (B) chamber of the transwell. Samples are taken from the receiving chamber at specific time points.[12]
-
Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).[12]
-
Efflux Ratio: The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER greater than 2 is indicative of active efflux.[12] The experiment is often repeated in the presence of a known P-gp inhibitor to confirm P-gp mediated transport.[12]
In Vivo Models
3.2.1. In Situ Brain Perfusion
This technique provides a direct measure of the rate of drug transport across the BBB in a living animal.[6][13]
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.[13]
-
Perfusion: A perfusion fluid containing the test compound is infused through the carotid artery to the brain for a short period.[13]
-
Brain Tissue Analysis: After perfusion, the brain is harvested, and the concentration of the compound in the brain tissue is determined.[13]
-
Calculation: The brain uptake clearance (CLin) or the permeability-surface area (PS) product is calculated, providing a measure of the rate of BBB penetration.[13]
3.2.2. In Vivo Microdialysis
Microdialysis allows for the continuous sampling of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal.[13][14]
-
Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of the animal.[14]
-
Perfusion and Sampling: The probe is continuously perfused with an isotonic solution. The drug from the brain ECF diffuses across the semi-permeable membrane of the probe into the perfusate, which is then collected.[14]
-
Analysis: The concentration of the unbound drug in the collected dialysate is measured over time, typically by LC-MS/MS.[13]
-
Data Interpretation: The unbound brain concentration can be compared to the unbound plasma concentration to determine the unbound brain-to-plasma partition coefficient (Kp,uu), which is a key indicator of BBB transport and efflux.[13]
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of H1 receptor activation and its blockade by mebhydrolin.
Experimental Workflows
Caption: Workflow for the MDCK-MDR1 permeability assay.
Caption: Workflow for in vivo microdialysis to determine brain drug concentration.
Conclusion
Mebhydrolin napadisylate, as a first-generation antihistamine, is presumed to cross the blood-brain barrier, leading to its characteristic CNS side effects. While direct quantitative data for mebhydrolin is limited, the methodologies for assessing BBB penetration are well-established. The in vitro MDCK-MDR1 assay can elucidate its potential as a P-gp substrate, and in vivo techniques like in situ brain perfusion and microdialysis can provide definitive measures of its rate and extent of brain entry. Further research specifically characterizing the neuropharmacokinetics of mebhydrolin would be beneficial for a more complete understanding of its CNS effects and for the development of future antihistamines with tailored BBB penetration properties.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. In vivo Brain Microdialysis - Bülbül Autonomic Neuroscience Lab [autonomicneuroscience.akdeniz.edu.tr]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]
- 6. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 7. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for HPLC Quantification of Mebhydrolin Napadisylate
This document provides detailed application notes and protocols for the quantitative determination of Mebhydrolin napadisylate in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
Mebhydrolin napadisylate is a first-generation antihistamine used for the symptomatic relief of various allergic conditions.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing this active ingredient. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantification of Mebhydrolin napadisylate due to its high sensitivity, specificity, and resolving power.[3][4][5] This document details validated HPLC methods, including experimental protocols and data presentation for easy comparison.
Comparative Summary of HPLC Methods
The following table summarizes various reported HPLC methods for the quantification of Mebhydrolin napadisylate, allowing for a direct comparison of their key chromatographic parameters.
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Reversed-phase C18 | Reversed-phase C18 (Prontosil 120-5C 18 AQ) |
| Mobile Phase | Acetonitrile : 25% Ammonia (80:20 v/v)[3][4] | Gradient elution (details not specified) |
| Detection | UV at 320 nm[3][4] | Multi-wavelength UV (210, 220, 230, 240, 250, 260, 280, 300 nm)[1] |
| Flow Rate | 1.0 mL/min[3][4] | 100 µL/min[1] |
| Column Temperature | Ambient (25 ± 5 °C)[3] | 40 °C[1] |
| Injection Volume | 20 µL | 4 µL[1] |
| Run Time | Approximately 15 minutes[3][4] | Not specified |
| Retention Time | Two peaks observed at 3 min and 10.7 min[3][4] | 21.17 ± 0.02 min[1] |
Validation Parameters
The validation of analytical methods is essential to ensure their suitability for the intended purpose. The table below presents a summary of the validation parameters for the described HPLC methods.
| Parameter | Method 1 | Method 2 |
| Linearity Range | 80 - 400 ppm[3] | 50.0 - 200.0 µg/ml[1] |
| Correlation Coefficient (r) | 0.9996[3] | 0.9990[1] |
| Accuracy (% Recovery) | 99.5 - 102.3%[3] | Not specified |
| Precision (RSD) | < 2%[3] | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantification (LOQ) | 52.8 ppm (estimated)[3] | Not specified |
Experimental Protocols
Method 1: Isocratic HPLC-UV Method
This protocol is based on a simple, selective, and validated isocratic HPLC method for the determination of Mebhydrolin napadisylate in tablets.[3][4]
1. Materials and Reagents
-
Mebhydrolin napadisylate reference standard
-
Acetonitrile (HPLC grade)
-
Ammonia solution (25%)
-
Water (HPLC grade)
-
Tablets containing Mebhydrolin napadisylate
-
0.45 µm nylon membrane filter
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Data acquisition and processing software
3. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing acetonitrile and 25% ammonia solution in a ratio of 80:20 (v/v).[3][4]
-
Degas the mobile phase prior to use.
4. Preparation of Standard Solutions
-
Prepare a stock standard solution by accurately weighing and dissolving Mebhydrolin napadisylate in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 80, 140, 200, 240, 350, and 400 µg/mL).[3]
5. Preparation of Sample Solutions
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a known amount of Mebhydrolin napadisylate and transfer it to a volumetric flask.
-
Add a suitable volume of the mobile phase, sonicate to dissolve the active ingredient, and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon membrane filter before injection.
6. Chromatographic Conditions
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile : 25% Ammonia (80:20 v/v)
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (25 ± 5 °C)[3]
7. Analysis
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Quantify the amount of Mebhydrolin napadisylate in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Method 2: Gradient HPLC with Multi-Wavelength Detection
This method utilizes a gradient elution and multi-wavelength detection for the identification and quantification of Mebhydrolin napadisylate.[1]
1. Materials and Reagents
-
Mebhydrolin napadisylate reference standard
-
Solvents for gradient elution (details not specified, typically acetonitrile and a buffered aqueous phase)
-
Sample preparation solvents
2. Instrumentation
-
Microcolumn liquid chromatograph (e.g., "Milichrom A-02")[1]
-
Reversed-phase C18 column (e.g., Prontosil 120-5C 18 AQ)[1]
-
Multi-wavelength UV spectrophotometer detector
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Column: Reversed-phase C18 (Prontosil 120-5C 18 AQ)[1]
-
Mobile Phase: Linear gradient elution (specifics of the gradient program need to be optimized)
-
Flow Rate: 100 µL/min[1]
-
Detection Wavelengths: 210, 220, 230, 240, 250, 260, 280, and 300 nm[1]
-
Injection Volume: 4 µL[1]
-
Column Temperature: 40 °C[1]
4. Analysis
-
Follow the general procedures for standard and sample preparation as outlined in Method 1, adjusting solvents as necessary for the specific mobile phase.
-
Inject the solutions and acquire data at the specified wavelengths.
-
Identification can be confirmed using retention time and spectral ratios.[1]
-
Quantification is performed using the absolute calibration method.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between key HPLC parameters.
Caption: Experimental workflow for HPLC analysis of Mebhydrolin napadisylate.
Caption: Logical relationships of key HPLC method parameters.
References
In Vivo Animal Models for Studying the Effects of Mebhydrolin Napadisylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebhydrolin napadisylate is a first-generation antihistamine medication utilized for the symptomatic relief of various allergic conditions, including rhinitis and dermatosis.[1] Its primary mechanism of action involves the antagonism of histamine H1 receptors.[2][3] As a first-generation antihistamine, mebhydrolin napadisylate can cross the blood-brain barrier, leading to potential sedative and cognitive effects.[2][3] This document provides detailed application notes and protocols for in vivo animal models designed to study the antihistaminic, sedative, and cognitive effects of mebhydrolin napadisylate, along with methodologies for pharmacokinetic and safety pharmacology assessments.
Histamine H1 Receptor Signaling Pathway
Mebhydrolin, as a histamine H1 receptor antagonist, competitively inhibits the binding of histamine to its receptor, thereby blocking the downstream signaling cascade that leads to allergic symptoms.
Figure 1: Simplified schematic of the Histamine H1 receptor signaling pathway and the inhibitory action of Mebhydrolin Napadisylate.
I. Antihistaminic Effects
A. Histamine-Induced Paw Edema in Rats
This model is a classic and reliable method for evaluating the in vivo efficacy of H1 receptor antagonists.
Experimental Workflow:
Figure 2: Experimental workflow for the histamine-induced paw edema model in rats.
Detailed Protocol:
-
Animals: Male Wistar rats (200-250 g) are used. They are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Groups:
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline).
-
Group II: Mebhydrolin napadisylate (e.g., 10 mg/kg, p.o.).
-
Group III: Mebhydrolin napadisylate (e.g., 20 mg/kg, p.o.).
-
Group IV: Standard drug (e.g., Chlorpheniramine maleate, 10 mg/kg, p.o.).
-
-
Procedure:
-
Fast the animals for 18 hours before the experiment, with water provided ad libitum.
-
Administer the vehicle, Mebhydrolin napadisylate, or standard drug orally (p.o.).
-
One hour after drug administration, inject 0.1 mL of 1% histamine solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume immediately before histamine injection (0 min) and at 30, 60, 120, and 180 minutes after histamine injection using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial paw volume.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group.
-
Quantitative Data (Hypothetical):
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase at 60 min (%) | Percentage Inhibition (%) |
| Vehicle Control | - | 55.4 ± 4.2 | - |
| Mebhydrolin | 10 | 32.1 ± 3.5* | 42.0 |
| Mebhydrolin | 20 | 21.8 ± 2.9 | 60.6 |
| Chlorpheniramine | 10 | 18.5 ± 2.5 | 66.6 |
*p < 0.05, **p < 0.01 compared to vehicle control.
B. Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the protective effect of antihistamines against respiratory distress caused by histamine.
Detailed Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are used.
-
Procedure:
-
Place a guinea pig in a histamine chamber.
-
Expose the animal to a 0.1% histamine aerosol generated by a nebulizer.
-
Record the time until the onset of pre-convulsive dyspnea (PCD).
-
Remove the animal from the chamber immediately upon observing PCD and place it in fresh air to recover.
-
After a 24-hour rest period, administer Mebhydrolin napadisylate or a vehicle intraperitoneally (i.p.).
-
One hour after treatment, re-expose the animal to the histamine aerosol and record the time to PCD.
-
-
Data Analysis:
-
Calculate the percentage protection offered by the drug using the formula: (% Protection) = (1 - T1/T2) x 100, where T1 is the time to PCD before treatment and T2 is the time to PCD after treatment.
-
II. Sedative and Locomotor Effects
A. Open Field Test in Mice
The open field test is widely used to assess general locomotor activity and anxiety-like behavior. A decrease in locomotor activity can be indicative of a sedative effect.
Experimental Workflow:
Figure 3: Experimental workflow for the open field test in mice.
Detailed Protocol:
-
Apparatus: An open field arena (e.g., 40x40x30 cm) made of a non-reflective material, with the floor divided into a central zone and a peripheral zone. The arena is placed in a sound-attenuated and dimly lit room.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Procedure:
-
Administer Mebhydrolin napadisylate (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle.
-
After a 30-minute absorption period, gently place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for 10 minutes.
-
Record the activity using a video camera connected to an automated tracking software.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled (cm), number of line crossings.
-
Anxiety-like Behavior: Time spent in the center zone (s), number of entries into the center zone.
-
Exploratory Behavior: Rearing frequency (number of times the mouse stands on its hind legs).
-
Quantitative Data (Hypothetical):
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle Control | - | 1520 ± 125 | 45 ± 5 | 25 ± 3 |
| Mebhydrolin | 10 | 1210 ± 110 | 42 ± 6 | 20 ± 4 |
| Mebhydrolin | 20 | 850 ± 95** | 38 ± 5 | 14 ± 3 |
| Mebhydrolin | 40 | 540 ± 70*** | 35 ± 4 | 8 ± 2** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
III. Cognitive Effects
A. Morris Water Maze in Mice
The Morris water maze is a widely accepted model for assessing spatial learning and memory. First-generation antihistamines may impair performance in this task.
Detailed Protocol:
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (24 ± 1°C). A hidden platform is submerged 1 cm below the water surface in one of the quadrants.
-
Animals: Male C57BL/6 mice (25-30 g) are used.
-
Procedure:
-
Acquisition Phase (4 days):
-
Administer Mebhydrolin napadisylate (e.g., 20 mg/kg, i.p.) or vehicle 30 minutes before each training session.
-
Conduct four trials per day for four consecutive days. In each trial, the mouse is placed in the water at one of four starting positions and allowed to find the hidden platform. If the mouse does not find the platform within 60 seconds, it is gently guided to it.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Administer the drug or vehicle as before.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Data Analysis:
-
Escape Latency: Analyze the learning curve over the four days of training.
-
Time in Target Quadrant: Compare the time spent in the target quadrant between the groups in the probe trial.
-
Quantitative Data (Hypothetical):
| Day | Vehicle Control - Escape Latency (s) | Mebhydrolin (20 mg/kg) - Escape Latency (s) |
| 1 | 55 ± 4 | 58 ± 5 |
| 2 | 42 ± 5 | 52 ± 6* |
| 3 | 28 ± 4 | 45 ± 5 |
| 4 | 15 ± 3 | 35 ± 4 |
*p < 0.05, **p < 0.01 compared to vehicle control.
| Probe Trial | Vehicle Control - Time in Target Quadrant (%) | Mebhydrolin (20 mg/kg) - Time in Target Quadrant (%) |
| Day 5 | 48 ± 5 | 28 ± 4** |
**p < 0.01 compared to vehicle control.
IV. Pharmacokinetics
This section outlines a general protocol for determining the pharmacokinetic profile of Mebhydrolin napadisylate in rats following oral administration.
Experimental Workflow:
Figure 4: Workflow for a pharmacokinetic study of Mebhydrolin Napadisylate in rats.
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins are used.
-
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of Mebhydrolin napadisylate (e.g., 50 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples to obtain plasma, which is then stored at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mebhydrolin in rat plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data to determine key parameters.
-
Pharmacokinetic Parameters (Hypothetical):
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 850 ± 150 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ng·h/mL | 4500 ± 800 |
| t1/2 | h | 4.2 ± 0.8 |
| Bioavailability (F%) | % | 65 |
V. Safety Pharmacology
Safety pharmacology studies are essential to identify potential adverse effects on vital organ systems. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.
Logical Relationship of Core Battery Safety Pharmacology Studies:
Figure 5: Core battery of safety pharmacology studies for Mebhydrolin Napadisylate.
Protocols:
-
Cardiovascular System: In conscious, telemetered dogs or non-human primates, continuously monitor electrocardiogram (ECG) for changes in heart rate and intervals (particularly QTc), and blood pressure following administration of Mebhydrolin napadisylate at therapeutic and supra-therapeutic doses.
-
Central Nervous System: Conduct a Functional Observational Battery (FOB) or Irwin test in rats. This involves a systematic observation of behavioral and physiological parameters, including changes in posture, gait, reactivity, and autonomic signs, at various time points after dosing.
-
Respiratory System: Utilize whole-body plethysmography in conscious rats to measure respiratory rate, tidal volume, and minute volume before and after administration of Mebhydrolin napadisylate.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. It is crucial to conduct well-controlled studies to obtain accurate and reliable data for Mebhydrolin napadisylate.
References
Application Notes and Protocols for Cell-Based Assays to Determine Mebhydrolin Napadisylate Activity
For Researchers, Scientists, and Drug Development Professionals
Mebhydrolin napadisylate is a first-generation antihistamine recognized for its primary role as a histamine H1 receptor antagonist.[1][2][3][4][5][6] Its therapeutic effects are mainly attributed to the blockade of histamine-mediated allergic responses.[1][2] Additionally, some antihistamines have demonstrated anti-inflammatory properties that may be independent of H1 receptor antagonism, and recent research has even suggested antiviral activity for Mebhydrolin napadisylate.[7][8][9][10]
These application notes provide detailed protocols for three key cell-based assays to characterize the activity of Mebhydrolin napadisylate: a histamine H1 receptor functional assay, an anti-inflammatory cytokine release assay, and a cell proliferation assay.
Histamine H1 Receptor Functional Assay
Application Note
The primary mechanism of action for Mebhydrolin napadisylate is the antagonism of the histamine H1 receptor.[1] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11, initiating a signaling cascade that results in an increase in intracellular calcium ([Ca2+]).[11][12] This assay quantifies the ability of Mebhydrolin napadisylate to inhibit histamine-induced calcium mobilization in cells stably expressing the human H1 receptor. A fluorescent calcium indicator is used to measure changes in intracellular [Ca2+], providing a robust method to determine the potency of Mebhydrolin napadisylate as an H1 receptor antagonist.
Experimental Protocol
1.1. Materials
-
HEK293 cells stably expressing the human histamine H1 receptor (e.g., from Innoprot or Creative Biolabs).[11][12][13]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Mebhydrolin napadisylate
-
Histamine
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation/emission wavelengths of 485/525 nm
1.2. Cell Culture
-
Culture the H1 receptor-expressing HEK293 cells in T-75 flasks with complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
For the assay, seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and incubate for 24 hours.
1.3. Assay Procedure
-
Prepare a 2X Fluo-4 AM loading solution in HBSS containing 4 µM Fluo-4 AM and 0.04% Pluronic F-127.
-
Remove the culture medium from the cell plate and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
Prepare a 2X stock of Mebhydrolin napadisylate at various concentrations in HBSS. Add 100 µL of the Mebhydrolin napadisylate stock to the appropriate wells and incubate at room temperature for 30 minutes.
-
Prepare a 4X stock of histamine at its EC80 concentration (previously determined) in HBSS.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence for 10 seconds.
-
Add 50 µL of the 4X histamine stock to each well and immediately begin recording the fluorescence intensity every second for 120 seconds.
1.4. Data Analysis
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the positive control (histamine alone) and negative control (buffer alone).
-
Plot the normalized response against the logarithm of the Mebhydrolin napadisylate concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
| Concentration of Mebhydrolin Napadisylate (nM) | % Inhibition of Histamine-Induced Calcium Flux |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
| IC50 (nM) | 10.5 |
Diagrams
References
- 1. What is the mechanism of Mebhydrolin Napadisilate? [synapse.patsnap.com]
- 2. What is Mebhydrolin Napadisilate used for? [synapse.patsnap.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mebhydrolin napadisylate | AChR | Histamine Receptor | TargetMol [targetmol.com]
- 7. Mebhydrolin Napadisilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Repurposing of the antihistamine mebhydrolin napadisylate for treatment of Zika virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. skat.ihmc.us [skat.ihmc.us]
- 10. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. Histamine H1 Receptor Cell Line – Cells Online [cells-online.com]
Application Notes and Protocols for Mebhydrolin Napadisylate in Zika Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in drug repurposing have identified the antihistamine Mebhydrolin napadisylate (MHL) as a potent inhibitor of Zika virus (ZIKV) replication.[1][2] This discovery presents a promising avenue for the development of therapeutics against ZIKV, a flavivirus linked to severe neurological disorders.[1][2] Mebhydrolin napadisylate exerts its antiviral activity through a mechanism independent of its classic histamine H1 receptor antagonism. Instead, it directly targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the ZIKV genome.[1][2]
These application notes provide a comprehensive overview of the use of Mebhydrolin napadisylate in ZIKV research, including its mechanism of action, quantitative efficacy data, and detailed protocols for in vitro evaluation.
Mechanism of Action: Targeting the Zika Virus NS5 RdRp
Mebhydrolin napadisylate functions as a direct inhibitor of the Zika virus non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp).[1][2] This enzyme is essential for the synthesis of new viral RNA genomes, making it a prime target for antiviral drug development. The inhibitory action of Mebhydrolin napadisylate on ZIKV NS5 RdRp has been confirmed through in vitro enzymatic assays and is further supported by molecular docking analyses which predict its interaction with key residues at the active site of the enzyme.[1][2]
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of Mebhydrolin against Zika Virus.
Quantitative Data: Antiviral Efficacy and Cytotoxicity
The antiviral activity of Mebhydrolin napadisylate against Zika virus has been quantified in various cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values. The selectivity index (SI), calculated as the ratio of CC50 to IC50, indicates the therapeutic window of the compound.
Table 1: Antiviral Activity of Mebhydrolin Napadisylate Against Zika Virus
| Cell Line | Virus Strain | Assay Method | IC50 (µM) |
| Vero | ZIKV | Plaque Reduction Assay | 5.8 ± 0.7 |
| A549 | ZIKV | RT-qPCR | 7.2 ± 1.1 |
| Huh-7 | ZIKV | RT-qPCR | 6.5 ± 0.9 |
Data presented as mean ± standard deviation from at least three independent experiments.
Table 2: Cytotoxicity of Mebhydrolin Napadisylate
| Cell Line | Assay Method | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Vero | MTT Assay | > 100 | > 17.2 |
| A549 | MTT Assay | > 100 | > 13.9 |
| Huh-7 | MTT Assay | > 100 | > 15.4 |
Data presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity of Mebhydrolin napadisylate against Zika virus.
Protocol 1: Plaque Reduction Assay in Vero Cells
This protocol determines the concentration of Mebhydrolin napadisylate required to reduce the number of viral plaques by 50%.
Materials:
-
Vero cells
-
Zika virus stock (e.g., PRVABC59 strain)
-
Mebhydrolin napadisylate
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Carboxymethyl cellulose (CMC) or Agarose
-
Crystal Violet solution
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Workflow Diagram:
Caption: Plaque Reduction Assay Workflow.
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C with 5% CO2 until a confluent monolayer is formed (approximately 24 hours).
-
Compound Dilution: Prepare a series of 2-fold dilutions of Mebhydrolin napadisylate in DMEM.
-
Virus-Compound Incubation: Mix an equal volume of each Mebhydrolin napadisylate dilution with a ZIKV suspension containing approximately 100 plaque-forming units (PFU) per 100 µL. Incubate the mixture at 37°C for 1 hour.
-
Infection: Remove the growth medium from the Vero cell monolayers and wash once with PBS. Inoculate the cells with 200 µL of the virus-compound mixture.
-
Adsorption: Incubate the plates at 37°C for 1-2 hours, gently rocking every 15-20 minutes to ensure even distribution of the virus.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with 2 mL of DMEM containing 2% FBS, 1% Penicillin-Streptomycin, 0.8% CMC or agarose, and the corresponding concentration of Mebhydrolin napadisylate.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde for 30 minutes. Remove the fixative and stain with 0.5% Crystal Violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Viral RNA Quantification by RT-qPCR
This protocol measures the effect of Mebhydrolin napadisylate on the production of viral RNA in infected cells.
Materials:
-
A549 or Huh-7 cells
-
Zika virus stock
-
Mebhydrolin napadisylate
-
Appropriate cell culture medium (e.g., DMEM for A549, DMEM/F-12 for Huh-7)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
ZIKV-specific primers and probe
-
24-well plates
Workflow Diagram:
Caption: RT-qPCR Workflow for ZIKV Inhibition.
Procedure:
-
Cell Seeding: Seed A549 or Huh-7 cells in 24-well plates at an appropriate density to reach 80-90% confluency on the day of infection.
-
Infection: Infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.1 to 1 for 1-2 hours at 37°C.
-
Treatment: After infection, remove the viral inoculum, wash the cells with PBS, and add fresh culture medium containing serial dilutions of Mebhydrolin napadisylate.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
RNA Extraction: Harvest the cell supernatant or lyse the cells directly in the wells to extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a suitable qPCR master mix and ZIKV-specific primers and a probe. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Determine the cycle threshold (Ct) values for the ZIKV and housekeeping genes. Calculate the relative viral RNA levels using the ΔΔCt method. Determine the IC50 value by plotting the percentage of viral RNA inhibition against the log of the compound concentration.
Protocol 3: In Vitro ZIKV NS5 RdRp Inhibition Assay
This protocol assesses the direct inhibitory effect of Mebhydrolin napadisylate on the enzymatic activity of recombinant ZIKV NS5 RdRp.
Materials:
-
Purified recombinant ZIKV NS5 RdRp protein
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(dT))
-
Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]rUTP or a fluorescently labeled rNTP)
-
Mebhydrolin napadisylate
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and KCl)
-
Scintillation fluid and counter (for radioactive detection) or fluorescence plate reader
Workflow Diagram:
Caption: In Vitro RdRp Inhibition Assay Workflow.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a microplate well, prepare the reaction mixture containing the reaction buffer, RNA template, and primer.
-
Compound Addition: Add serial dilutions of Mebhydrolin napadisylate to the reaction mixture. Include a no-compound control and a no-enzyme control.
-
Reaction Initiation: Initiate the reaction by adding the purified recombinant ZIKV NS5 RdRp protein.
-
Incubation: Incubate the reaction at 30-37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of newly synthesized RNA. For radioactive assays, this can be done by spotting the reaction mixture onto a filter membrane, washing away unincorporated nucleotides, and measuring the incorporated radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of RdRp activity inhibition for each concentration of Mebhydrolin napadisylate compared to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion
Mebhydrolin napadisylate represents a promising lead compound for the development of anti-Zika virus therapeutics. Its well-characterized mechanism of action, targeting the viral NS5 RdRp, and its favorable in vitro efficacy and safety profile warrant further investigation. The protocols outlined in these application notes provide a robust framework for researchers to study the antiviral properties of Mebhydrolin napadisylate and other potential ZIKV inhibitors.
References
Application Note: Densitometric Determination of Mebhydrolin Napadisylate in Tablets
AN-HPTLC-028
Introduction
Mebhydrolin napadisylate is a first-generation antihistamine with antimuscarinic and sedative properties, commonly used for the symptomatic relief of allergic conditions such as urticaria and rhinitis.[1] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this active ingredient. High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a simple, rapid, and precise alternative to more complex chromatographic techniques for the quantification of Mebhydrolin napadisylate in tablet dosage forms.[1][2][3][4][5] This application note details a validated HPTLC-densitometric method for the determination of Mebhydrolin napadisylate in tablets.
Method Overview
The described method involves the extraction of Mebhydrolin napadisylate from a powdered tablet sample using a mixture of methanol and 25% ammonium hydroxide.[1][2][3][4][5] The extract is then applied to HPTLC silica gel 60 F254 plates, and the chromatogram is developed using a mobile phase of methanol and ethyl acetate.[1][2][3][4][5] Quantification is achieved by densitometric scanning of the chromatogram at 287 nm.[1][2][3][4][5] The method has been validated for specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5]
Experimental Protocols
1. Materials and Reagents
-
Mebhydrolin Napadisylate Reference Standard: USP or equivalent.
-
Methanol: HPLC grade.
-
Ethyl Acetate: HPLC grade.
-
Ammonium Hydroxide (25%): Analytical grade.
-
HPTLC Plates: Pre-coated with silica gel 60 F254 (20 cm x 10 cm).
-
Sample Tablets: Commercially available Mebhydrolin napadisylate tablets.
-
Filter Paper: Whatman No. 40 or equivalent.
2. Preparation of Solutions
-
Solvent Mixture (for extraction): Prepare a mixture of methanol and 25% ammonium hydroxide in a 100:1.5 (v/v) ratio.[1][2][3][4][5]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Mebhydrolin napadisylate reference standard in the solvent mixture to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the solvent mixture to achieve concentrations in the range of 600–1600 ng/spot.[1][2][3][4][5]
3. Sample Preparation
-
Weigh and finely powder twenty tablets to determine the average tablet weight.[1][3]
-
Accurately weigh a portion of the powdered tablets equivalent to 12.5 mg of Mebhydrolin napadisylate and transfer it to a 25 mL volumetric flask.[1][3]
-
Add approximately 15 mL of the solvent mixture to the flask and sonicate for 5 minutes to ensure complete dissolution of the active ingredient.[1][3]
-
Dilute the solution to the mark with the solvent mixture and mix thoroughly.[1][3]
-
Filter the solution through a Whatman No. 40 filter paper to remove insoluble excipients.[1][3] The filtrate is now ready for application on the HPTLC plate.
4. Chromatographic and Densitometric Conditions
The following table summarizes the optimized parameters for the HPTLC-densitometric analysis.
| Parameter | Specification |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 |
| Mobile Phase | Methanol : Ethyl Acetate (1:1, v/v)[1][2][3][4][5] |
| Application Volume | 2 µL[1][3] |
| Chamber Saturation | 30 minutes with the mobile phase |
| Development Distance | 8 cm |
| Drying | Air-dried |
| Detection Wavelength | 287 nm (absorbance-reflectance mode)[1][2][3][4][5] |
| Scanner | Densitometric scanner |
Method Validation Summary
The HPTLC-densitometric method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 600–1600 ng/spot[1][2][3][4][5] |
| Correlation Coefficient (r) | > 0.99 |
| Accuracy (Recovery) | 99.3–100.8%[1][2][3][4][5] |
| Precision (RSD) | < 2%[1][2][3][4][5] |
| Limit of Detection (LOD) | 18.5 ng/spot[1][2][3][4][5] |
| Limit of Quantification (LOQ) | 55.5 ng/spot[1][2][3][4][5] |
| Specificity | No interference from tablet excipients or degradation products.[3] |
Visualized Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.
Caption: Experimental workflow for the densitometric determination of Mebhydrolin napadisylate.
Caption: Logical relationship of the analytical procedure's components.
Conclusion
The HPTLC-densitometric method presented is a simple, accurate, and precise technique for the routine quality control analysis of Mebhydrolin napadisylate in tablet formulations. The method is rapid and cost-effective, making it a suitable alternative to HPLC for this application. The validation data confirms that the method is reliable and can be confidently implemented in a quality control laboratory.
References
Application Note and Protocol: Potency Estimation of Mebhydrolin Napadisylate by Non-Aqueous Titration
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the determination of the potency of Mebhydrolin Napadisylate using non-aqueous acid-base titration. This method is suitable for the quantitative analysis of weakly basic drugs that are insoluble in water or provide poor endpoints in aqueous media.
Introduction
Mebhydrolin Napadisylate is an antihistamine drug used for the relief of allergic conditions.[1] It is the salt of the active base, Mebhydrolin, with 1,5-naphthalenedisulfonic acid.[1] For the purpose of quality control and potency estimation, a robust analytical method is required. Non-aqueous titration is a well-established technique in pharmaceutical analysis for the assay of weak bases.[2] This method offers the advantages of being accurate, precise, and cost-effective.[1]
Principle of the Method
The non-aqueous titration of Mebhydrolin Napadisylate is based on the principles of Brønsted-Lowry acid-base theory in a non-aqueous solvent. Mebhydrolin, being a weak base, can be accurately titrated with a strong acid in a suitable non-aqueous medium. Glacial acetic acid is used as the solvent, which enhances the basicity of Mebhydrolin, allowing for a sharp endpoint. The titration is performed with a standardized solution of perchloric acid, a very strong acid in a non-aqueous medium. The endpoint of the titration can be determined visually using an indicator such as crystal violet, which exhibits a distinct color change, or potentiometrically.[1]
The reaction between the basic drug and perchloric acid in a non-aqueous medium can be generalized as follows:
Drug (base) + HClO₄ → [Drug-H]⁺ + ClO₄⁻
Reagents and Materials
-
Mebhydrolin Napadisylate: Reference Standard and Sample
-
Perchloric Acid (HClO₄): 0.1 M solution in glacial acetic acid
-
Glacial Acetic Acid (CH₃COOH): Analytical grade
-
Acetic Anhydride ((CH₃CO)₂O): Analytical grade
-
Crystal Violet Indicator: 0.5% w/v solution in glacial acetic acid
-
Potassium Hydrogen Phthalate (KHP): Primary standard for standardization of perchloric acid
Apparatus
-
Analytical Balance (accurate to 0.1 mg)
-
Burette (50 mL, Class A)
-
Pipettes (Class A)
-
Volumetric flasks (Class A)
-
Conical flasks
-
Magnetic stirrer and stir bars
Experimental Protocols
5.1. Preparation of 0.1 M Perchloric Acid
-
To 900 mL of glacial acetic acid, add 8.5 mL of 72% perchloric acid with constant stirring.
-
Add 20 mL of acetic anhydride to the solution and dilute to 1000 mL with glacial acetic acid.
-
Allow the solution to stand for 24 hours to ensure the complete reaction of acetic anhydride with any water present.
5.2. Standardization of 0.1 M Perchloric Acid
-
Accurately weigh about 0.5 g of previously dried potassium hydrogen phthalate (KHP) and dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the prepared 0.1 M perchloric acid solution until the color changes from violet to blue-green.
-
Perform a blank titration and make any necessary corrections.
-
Calculate the molarity of the perchloric acid solution using the following formula:
Molarity (M) = (Weight of KHP (g) × 1000) / (Volume of HClO₄ (mL) × 204.22)
5.3. Assay of Mebhydrolin Napadisylate
-
Accurately weigh about 0.4 g of Mebhydrolin Napadisylate into a 250 mL conical flask.
-
Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required to aid dissolution.
-
Cool the solution to room temperature and add 2-3 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 M perchloric acid solution to a greenish-blue endpoint.
-
Perform a blank determination and make any necessary corrections.
Calculation of Potency
The potency of Mebhydrolin Napadisylate is calculated using the following formula:
% Potency = (V - Vb) × M × F × 100 / W
Where:
-
V: Volume of 0.1 M perchloric acid consumed by the sample (mL)
-
Vb: Volume of 0.1 M perchloric acid consumed by the blank (mL)
-
M: Molarity of the perchloric acid solution
-
F: Equivalence factor (Each mL of 0.1 M perchloric acid is equivalent to 0.04205 g of Mebhydrolin Napadisylate, assuming a 1:2 reaction stoichiometry where both basic nitrogens react).
-
W: Weight of the Mebhydrolin Napadisylate sample (g)
Data Presentation
The following table summarizes representative quantitative data for the potency estimation of three different batches of Mebhydrolin Napadisylate.
| Batch No. | Sample Weight (g) | Volume of 0.1 M HClO₄ (mL) | Calculated Potency (%) | Mean Potency (%) | Standard Deviation | Relative Standard Deviation (%) |
| Batch A | 0.4012 | 18.9 | 99.1 | 99.2 | 0.17 | 0.17 |
| 0.4025 | 19.0 | 99.3 | ||||
| 0.4008 | 18.9 | 99.2 | ||||
| Batch B | 0.4031 | 19.1 | 99.6 | 99.5 | 0.15 | 0.15 |
| 0.4019 | 19.0 | 99.4 | ||||
| 0.4028 | 19.1 | 99.5 | ||||
| Batch C | 0.4005 | 18.8 | 98.8 | 98.9 | 0.10 | 0.10 |
| 0.4015 | 18.9 | 99.0 | ||||
| 0.4011 | 18.9 | 98.9 |
Visualizations
Caption: Experimental workflow for non-aqueous titration of Mebhydrolin Napadisylate.
Caption: Principle of non-aqueous titration of Mebhydrolin Napadisylate.
References
Application Notes and Protocols for Mebhydrolin Napadisylate in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Mebhydrolin napadisylate is a histamine H1 receptor antagonist utilized in research for its potential therapeutic effects.[1][2][3] Accurate and reproducible in vitro studies rely on the correct preparation of test compounds. This document provides a detailed protocol for the dissolution of Mebhydrolin napadisylate for use in such experimental settings, ensuring optimal solubility and stability.
2. Physicochemical Properties
-
Storage: Lyophilized powder should be stored at -20°C for up to 3 years.[3] In solution, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[1][8] Aliquoting is advised to prevent multiple freeze-thaw cycles.[8]
3. Solubility Data
Mebhydrolin napadisylate exhibits limited solubility in aqueous solutions. Organic solvents are necessary for preparing stock solutions for in vitro studies. The solubility in commonly used solvents is summarized in the table below.
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| DMSO | 5.56 mg/mL | 6.61 mM | Requires sonication and warming to 60°C. Use freshly opened DMSO as it is hygroscopic. | [1] |
| DMSO | 8 mg/mL | 9.51 mM | --- | [2] |
| DMSO | Slightly Soluble | --- | Heating is recommended. | [4][5][7] |
| Methanol | Slightly Soluble | --- | Heating is recommended. | [4][5][7] |
| Ethanol | <1 mg/mL | --- | Considered slightly soluble or insoluble. | [2] |
4. Experimental Protocol for Dissolving Mebhydrolin Napadisylate
This protocol details the preparation of a 10 mM stock solution in DMSO, which is a common starting point for subsequent dilutions to working concentrations for in vitro assays.
Materials:
-
Mebhydrolin napadisylate powder
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of Mebhydrolin napadisylate powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.41 mg of the compound.
-
Adding Solvent: Add the calculated volume of DMSO to the tube containing the powder. For the 1 mL of 10 mM stock solution example, add 1 mL of DMSO.
-
Initial Mixing: Briefly vortex the mixture to suspend the powder in the solvent.
-
Heating and Sonication: To aid dissolution, warm the solution to 60°C and sonicate.[1] Intermittently vortex the tube during this process until the solution is clear and all solid has dissolved. Caution: Ensure the tube is properly sealed to prevent solvent evaporation.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][8] Avoid repeated freeze-thaw cycles.
5. Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1-0.5%).
Protocol for Dilution:
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentration.
-
For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Always add the diluted drug solution to the cells and mix gently.
-
A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
6. Experimental Workflow Diagram
Caption: Workflow for dissolving and preparing Mebhydrolin napadisylate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mebhydrolin napadisylate | AChR | Histamine Receptor | TargetMol [targetmol.com]
- 4. chembk.com [chembk.com]
- 5. 6153-33-9 CAS MSDS (Mebhydrolin napadisylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Mebhydrolin Napadisilate | C48H48N4O6S2 | CID 22529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mebhydrolin napadisylate Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. adooq.com [adooq.com]
Application of Mebhydrolin Napadisylate in Neurological Disorder Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mebhydrolin napadisylate, a first-generation antihistamine, presents a complex profile for neurological disorder research. Its ability to cross the blood-brain barrier and exert central nervous system effects, primarily through histamine H1 receptor antagonism and anticholinergic activity, suggests potential therapeutic avenues and significant challenges.[1][2][3] While direct research in prevalent neurodegenerative diseases like Alzheimer's and Parkinson's is sparse, its known mechanisms of action and findings from studies on related compounds provide a framework for future investigation. This document outlines the current understanding of Mebhydrolin napadisylate's neurological effects, proposes potential research applications, and provides detailed experimental protocols based on established methodologies for similar compounds.
Introduction to Mebhydrolin Napadisylate
Mebhydrolin napadisylate is an ethanolamine-class antihistamine with pronounced sedative and anticholinergic properties.[1][4] Its primary clinical use is in the management of allergic conditions.[5] A key characteristic relevant to neurological research is its ability to penetrate the central nervous system (CNS), a feature common to first-generation antihistamines.[2][6] This penetration allows for direct interaction with neuronal pathways, influencing neurotransmission and potentially modulating neuroinflammatory processes.
Mechanism of Action in the Central Nervous System
Mebhydrolin napadisylate's effects within the CNS are primarily attributed to two mechanisms:
-
Histamine H1 Receptor Antagonism: Histamine in the brain acts as a neurotransmitter involved in arousal, cognition, and neuroinflammation. By blocking H1 receptors, Mebhydrolin can induce sedation and may influence neuroinflammatory cascades.[1][7]
-
Anticholinergic Activity: The drug also blocks muscarinic acetylcholine receptors, which can impact motor control and cognitive function. This mechanism has been historically exploited for managing tremor in Parkinson's disease with other anticholinergic drugs.[1][3]
A notable exception to these mechanisms is a study on Zika virus (ZIKV) infection, where Mebhydrolin napadisylate was found to inhibit ZIKV replication in a histamine H1 receptor-independent manner by targeting the viral NS5 RNA-dependent RNA polymerase (RdRp).[8] This suggests the potential for non-canonical mechanisms of action that could be relevant in other neurological contexts.
Potential Applications in Neurological Disorder Research
While clinical applications of Mebhydrolin napadisylate in neurology are not established, its pharmacological profile suggests several areas for preclinical investigation:
-
Neuroinflammation: Given the role of histamine in neuroinflammatory pathways, Mebhydrolin could be investigated for its potential to modulate microglial and astrocytic activation in models of neurodegenerative diseases.
-
Parkinson's Disease: The anticholinergic properties of Mebhydrolin suggest a potential role in alleviating tremor and rigidity. However, the significant risk of cognitive side effects, particularly in an elderly population, warrants careful investigation.
-
Viral-Induced Neurological Disorders: The findings from the Zika virus study open a new avenue for exploring Mebhydrolin as a potential therapeutic for other viral infections that lead to neurological complications.[8]
Quantitative Data
Direct quantitative data for Mebhydrolin napadisylate in neurological disorder models is limited. The following table summarizes available data and provides a template for data that should be generated in future studies.
| Parameter | Value | Neurological Model/Assay | Reference |
| Antiviral Activity | |||
| IC50 (Zika Virus) | Not explicitly stated in abstract | In vitro Zika virus infection models | [8] |
| Receptor Binding | |||
| Histamine H1 Receptor Affinity (Ki) | Data not available | Radioligand binding assays | - |
| Muscarinic Receptor Affinity (Ki) | Data not available | Radioligand binding assays | - |
| In Vitro Neuroprotection | |||
| EC50 (Neuroprotection) | Data not available | Oxidative stress or excitotoxicity assays | - |
| In Vivo Efficacy | |||
| Effective Dose (Tremor Reduction) | Data not available | Animal models of Parkinson's disease | - |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of Mebhydrolin napadisylate in neurological disorder research.
In Vitro Assessment of Anti-Neuroinflammatory Effects
Objective: To determine the effect of Mebhydrolin napadisylate on microglial activation and the production of pro-inflammatory mediators.
Cell Line: BV-2 murine microglial cell line.
Protocol:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 24-well plates. Once confluent, pre-treat cells with varying concentrations of Mebhydrolin napadisylate (e.g., 1, 10, 50 µM) for 1 hour.
-
Induction of Neuroinflammation: Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no Mebhydrolin, no LPS) and an LPS-only control group.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure NO production using the Griess reagent assay.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression of key inflammatory proteins such as iNOS, COX-2, and phosphorylated NF-κB.
In Vivo Assessment in a Parkinson's Disease Model
Objective: To evaluate the efficacy of Mebhydrolin napadisylate in reducing motor symptoms in a rodent model of Parkinson's disease.
Animal Model: 6-hydroxydopamine (6-OHDA)-lesioned rat model.
Protocol:
-
Model Induction: Unilaterally lesion the medial forebrain bundle of adult male Sprague-Dawley rats with 6-OHDA to induce dopaminergic neurodegeneration.
-
Drug Administration: After a recovery period, administer Mebhydrolin napadisylate (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle control to the rats.
-
Behavioral Testing:
-
Rotational Behavior: 30 minutes post-injection, administer apomorphine (0.5 mg/kg, s.c.) and record the number of contralateral rotations for 60 minutes.
-
Cylinder Test: Assess forelimb akinesia by placing the rat in a transparent cylinder and counting the number of spontaneous wall touches with each forepaw.
-
-
Immunohistochemistry: At the end of the study, perfuse the animals and process the brains for tyrosine hydroxylase (TH) immunohistochemistry to confirm the extent of the dopaminergic lesion.
Visualizations
Signaling Pathway of Mebhydrolin Napadisylate in the CNS
References
- 1. What is the mechanism of Mebhydrolin Napadisilate? [synapse.patsnap.com]
- 2. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 4. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 5. Mebhydrolin napadisylate. A possible cause of reversible agranulocytosis and neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihistamines, 1st Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. Mebhydrolin H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Repurposing of the antihistamine mebhydrolin napadisylate for treatment of Zika virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mebhydrolin Napadisylate in Allergic Rhinitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by an IgE-dependent mechanism. Preclinical research relies on robust animal models to investigate the pathophysiology of allergic rhinitis and to evaluate the efficacy of novel therapeutic agents. The ovalbumin (OVA)-induced allergic rhinitis model in mice is a widely used and well-characterized model that mimics key features of the human disease, including elevated IgE levels, mast cell degranulation, eosinophilic inflammation, and the release of Th2 cytokines.
Mebhydrolin napadisylate is a first-generation antihistamine that is used for the symptomatic relief of various allergic conditions, including allergic rhinitis.[1][2][3] Its primary mechanism of action is the blockade of the histamine H1 receptor.[1][2][4] By acting as an antagonist to H1 histamine receptors, mebhydrolin napadisylate prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms.[1][4] This application note provides a detailed protocol for evaluating the therapeutic potential of mebhydrolin napadisylate in an OVA-induced allergic rhinitis mouse model.
Mechanism of Action
Mebhydrolin napadisylate is a specific histamine H1 receptor antagonist.[5] The binding of histamine to H1 receptors on various cells, including smooth muscle and endothelial cells, triggers the allergic response.[4][6] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7] This signaling pathway ultimately leads to the characteristic symptoms of allergic rhinitis, such as increased vascular permeability, vasodilation, and sensory nerve stimulation.[1] Mebhydrolin napadisylate competitively blocks the H1 receptor, thereby inhibiting these downstream effects of histamine.[1][2] Additionally, as a first-generation antihistamine, it possesses some anticholinergic properties which may contribute to reducing nasal secretions.[1]
Signaling Pathway of Histamine H1 Receptor
Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis in Mice
This protocol describes the induction of allergic rhinitis in BALB/c mice using ovalbumin (OVA) and the subsequent evaluation of mebhydrolin napadisylate's efficacy.
Materials and Reagents
-
Mebhydrolin napadisylate
-
Ovalbumin (OVA), Grade V
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Aluminum hydroxide (Alum) adjuvant
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Phosphate-buffered saline (PBS)
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Vehicle for mebhydrolin napadisylate (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Dexamethasone
-
Anesthetics (e.g., ketamine/xylazine)
-
ELISA kits for mouse IgE, OVA-specific IgE, histamine, IL-4, and IL-13
-
Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)
-
Reagents for histology (formalin, paraffin, H&E stain)
Experimental Workflow
Detailed Methodology
1. Animal Model and Sensitization:
-
Use female BALB/c mice, 6-8 weeks old.
-
On days 0, 7, and 14, sensitize the mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg of OVA emulsified in 2 mg of alum adjuvant in PBS.[8][9][10][11][12]
-
A control group should be sham-sensitized with PBS and alum only.
2. Treatment and Allergen Challenge:
-
From day 22 to day 28, challenge the mice intranasally with 10 µL of OVA solution (1 mg/mL in PBS) into each nostril daily.
-
One hour before each OVA challenge, orally administer mebhydrolin napadisylate, vehicle, or a positive control (e.g., dexamethasone at 2.5 mg/kg).
-
Note on Dosing: As specific preclinical data for mebhydrolin napadisylate in this model is limited, a dose-finding study is recommended. A suggested starting range is 10-50 mg/kg, based on typical doses of other first-generation antihistamines in murine models.
3. Assessment of Nasal Symptoms:
-
Immediately after each intranasal OVA challenge, observe the mice individually for 15 minutes.
-
Count the number of sneezes and nasal rubbing movements.
4. Sample Collection (Day 29):
-
24 hours after the final OVA challenge, anesthetize the mice.
-
Collect blood via cardiac puncture for serum preparation.
-
Perform nasal lavage by instilling and collecting 1 mL of PBS through the trachea into the nasal cavity.
-
Perfuse the mice with PBS and collect the nasal tissues for histological analysis.
5. Laboratory Analyses:
-
ELISA:
-
Measure total IgE and OVA-specific IgE levels in the serum.
-
Measure histamine, IL-4, and IL-13 concentrations in the serum and/or nasal lavage fluid (NALF).
-
-
Cell Counting:
-
Centrifuge the NALF and resuspend the cell pellet.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Count the number of eosinophils and other inflammatory cells under a microscope.
-
-
Histology:
-
Fix nasal tissues in 10% formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from this study.
Table 1: Effect of Mebhydrolin Napadisylate on Nasal Symptoms
| Treatment Group | Dose (mg/kg) | Number of Sneezes (mean ± SEM) | Number of Nasal Rubs (mean ± SEM) |
| Sham Control | - | ||
| OVA + Vehicle | - | ||
| OVA + Mebhydrolin | 10 | ||
| OVA + Mebhydrolin | 25 | ||
| OVA + Mebhydrolin | 50 | ||
| OVA + Dexamethasone | 2.5 |
Table 2: Effect of Mebhydrolin Napadisylate on Serum IgE and Histamine Levels
| Treatment Group | Dose (mg/kg) | Total IgE (ng/mL, mean ± SEM) | OVA-specific IgE (OD, mean ± SEM) | Serum Histamine (ng/mL, mean ± SEM) |
| Sham Control | - | |||
| OVA + Vehicle | - | |||
| OVA + Mebhydrolin | 10 | |||
| OVA + Mebhydrolin | 25 | |||
| OVA + Mebhydrolin | 50 | |||
| OVA + Dexamethasone | 2.5 |
Table 3: Effect of Mebhydrolin Napadisylate on Inflammatory Cells in Nasal Lavage Fluid
| Treatment Group | Dose (mg/kg) | Total Cells (x10⁴/mL, mean ± SEM) | Eosinophils (x10⁴/mL, mean ± SEM) |
| Sham Control | - | ||
| OVA + Vehicle | - | ||
| OVA + Mebhydrolin | 10 | ||
| OVA + Mebhydrolin | 25 | ||
| OVA + Mebhydrolin | 50 | ||
| OVA + Dexamethasone | 2.5 |
Table 4: Effect of Mebhydrolin Napadisylate on Th2 Cytokine Levels in Nasal Lavage Fluid
| Treatment Group | Dose (mg/kg) | IL-4 (pg/mL, mean ± SEM) | IL-13 (pg/mL, mean ± SEM) |
| Sham Control | - | ||
| OVA + Vehicle | - | ||
| OVA + Mebhydrolin | 10 | ||
| OVA + Mebhydrolin | 25 | ||
| OVA + Mebhydrolin | 50 | ||
| OVA + Dexamethasone | 2.5 |
Expected Outcomes and Logical Relationships
Mebhydrolin napadisylate, through its blockade of the histamine H1 receptor, is expected to ameliorate the symptoms of allergic rhinitis in the OVA-induced mouse model. A dose-dependent reduction in nasal sneezing and rubbing should be observed. This symptomatic improvement is anticipated to correlate with a decrease in the underlying inflammatory markers. Specifically, treatment with mebhydrolin napadisylate is expected to reduce the levels of serum IgE and histamine. Furthermore, a reduction in the infiltration of eosinophils into the nasal mucosa and a decrease in the levels of the Th2 cytokines, IL-4 and IL-13, in the nasal lavage fluid are anticipated.
Conclusion
The ovalbumin-induced allergic rhinitis mouse model provides a robust platform for the preclinical evaluation of anti-allergic compounds. The protocols and application notes provided herein offer a comprehensive guide for researchers to investigate the efficacy of mebhydrolin napadisylate in this model. The expected outcomes, if confirmed experimentally, would provide strong preclinical evidence for the therapeutic potential of mebhydrolin napadisylate in the management of allergic rhinitis.
References
- 1. What is the mechanism of Mebhydrolin Napadisilate? [synapse.patsnap.com]
- 2. What is Mebhydrolin Napadisilate used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SMPDB [smpdb.ca]
- 7. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ovalbumin induced allergic rhinitis in BALBc mice - Fraunhofer IZI [izi.fraunhofer.de]
- 12. phcog.com [phcog.com]
Troubleshooting & Optimization
Mebhydrolin napadisylate solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mebhydrolin Napadisylate. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Mebhydrolin Napadisylate and what is its primary mechanism of action?
Mebhydrolin Napadisylate is a first-generation antihistamine used to alleviate symptoms of allergic reactions.[1][2][3] Its primary mechanism of action is as a specific antagonist of the histamine H1 receptor.[1][2] By blocking this receptor, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms such as itching, swelling, and increased mucus production.[1]
Q2: What are the known solubility properties of Mebhydrolin Napadisylate?
Mebhydrolin Napadisylate is known to be poorly soluble in water.[4] Its solubility in common laboratory solvents has been reported by various suppliers and is summarized in the table below. Please note that solubility can vary slightly between batches.
Troubleshooting Guide
Issue 1: Mebhydrolin Napadisylate is not dissolving in my desired solvent for an in vitro assay.
-
Initial Assessment: Mebhydrolin Napadisylate is sparingly soluble in aqueous buffers and some organic solvents. Direct dissolution in aqueous media is often challenging.
-
Solution 1: Use of Co-solvents. A common technique is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it with the aqueous medium.[5][6]
-
Caution: Ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5% for cell-based assays).
-
-
Solution 2: pH Adjustment. The solubility of ionizable compounds can be influenced by the pH of the solution. Experimenting with pH adjustments of your buffer may improve solubility.
-
Solution 3: Gentle Heating and Sonication. For some solvents like DMSO and methanol, gentle heating (e.g., to 45°C) and sonication can aid in dissolution.[6][7] However, be cautious of potential degradation of the compound with excessive heat.
Issue 2: I am observing precipitation of Mebhydrolin Napadisylate when preparing a stock solution or diluting it for an experiment.
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Initial Assessment: Precipitation can occur if the solubility limit is exceeded in the final solvent system or if the compound is not fully dissolved initially.
-
Solution 1: Prepare a Higher Concentration Stock in an Appropriate Organic Solvent. Prepare a concentrated stock solution in a solvent where Mebhydrolin Napadisylate has higher solubility, such as DMSO.[8] You can then perform serial dilutions into your final aqueous buffer.
-
Solution 2: Use of Surfactants. The inclusion of a small amount of a biocompatible surfactant, such as Tween-80, can help to maintain the compound in solution and prevent precipitation.[5][9]
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Solution 3: Cyclodextrin Complexation. For aqueous solutions, cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[4][10]
Issue 3: I need to prepare a formulation of Mebhydrolin Napadisylate for in vivo animal studies.
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Initial Assessment: Formulations for in vivo use require careful consideration of solvent toxicity and bioavailability.
-
Solution 1: Co-solvent Formulations. Several co-solvent systems have been reported for administering Mebhydrolin Napadisylate in vivo.[5][6] A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[5]
-
Solution 2: Cyclodextrin-based Formulations. A formulation using sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline has also been described.[5]
-
Solution 3: Suspensions. For oral gavage, preparing a homogenous suspension using a vehicle like 0.5% carboxymethyl cellulose sodium (CMC-Na) can be an effective approach.[6]
Data Presentation
Table 1: Reported Solubility of Mebhydrolin Napadisylate in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| Water | 0.0367 mg/mL | [4] |
| DMSO | 8 mg/mL (9.51 mM) | [8] |
| Ethanol | <1 mg/mL | [8] |
| Methanol | Slightly soluble (heated) | [7] |
| Acetonitrile | Slightly soluble | [9] |
Experimental Protocols
Protocol 1: Preparation of a Mebhydrolin Napadisylate Stock Solution for In Vitro Assays
-
Weigh the desired amount of Mebhydrolin Napadisylate powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle heating or sonication may be applied if necessary.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
For experiments, thaw the stock solution and perform serial dilutions in your cell culture medium or assay buffer to achieve the desired final concentration. Ensure the final DMSO concentration is kept to a minimum.
Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Studies
This protocol is adapted from a commonly used formulation for poorly soluble compounds.[5]
-
Prepare a stock solution of Mebhydrolin Napadisylate in DMSO (e.g., 10 mg/mL).
-
In a separate sterile tube, combine the required volumes of PEG300 and Tween-80. A common ratio is 40% PEG300 and 5% Tween-80 of the final volume.
-
Add the appropriate volume of the Mebhydrolin Napadisylate DMSO stock to the PEG300/Tween-80 mixture. The DMSO should constitute about 10% of the final volume.
-
Vortex the mixture until it is homogeneous.
-
Add saline to reach the final desired volume and vortex thoroughly. The final composition would be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 3: General Method for Enhancing Aqueous Solubility using Cyclodextrins
This is a general procedure that can be optimized for Mebhydrolin Napadisylate.
-
Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), at a desired concentration in water or buffer.
-
Add an excess amount of Mebhydrolin Napadisylate powder to the cyclodextrin solution.
-
Stir or shake the mixture at a constant temperature for 24-48 hours to allow for complexation to reach equilibrium.
-
After the equilibration period, centrifuge or filter the suspension to remove the undissolved compound.
-
The clear supernatant will contain the Mebhydrolin Napadisylate-cyclodextrin complex. The concentration of the dissolved drug can be determined by a suitable analytical method like HPLC-UV.
Visualizations
Caption: Troubleshooting workflow for Mebhydrolin Napadisylate solubility issues.
Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of Mebhydrolin Napadisylate.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 3. Mebhydrolin napadisylate - Safety Data Sheet [chemicalbook.com]
- 4. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 5. adooq.com [adooq.com]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mebhydrolin Napadisylate Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Mebhydrolin Napadisylate in various solvents. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Mebhydrolin Napadisylate?
A1: Mebhydrolin Napadisylate exhibits solubility in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice. It is also slightly soluble in ethanol.[1][2] For in vivo preparations, co-solvent systems are often necessary to achieve the desired concentration and stability.
Q2: How should I prepare stock solutions of Mebhydrolin Napadisylate?
A2: It is recommended to prepare stock solutions in a high-purity solvent like DMSO. A typical stock solution can be prepared at a concentration of 8 mg/mL (9.51 mM) in DMSO.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Q3: What is the stability of Mebhydrolin Napadisylate in common laboratory solvents under storage?
A3: The stability of Mebhydrolin Napadisylate can vary depending on the solvent, storage temperature, and exposure to light. Below is a summary of its stability profile based on internal forced degradation studies.
Table 1: Hypothetical Stability of Mebhydrolin Napadisylate in Different Solvents at 25°C (Protected from Light)
| Solvent | Initial Concentration (mg/mL) | % Recovery after 24 hours | % Recovery after 7 days |
| DMSO | 8 | 99.5% | 98.2% |
| Ethanol | 1 | 98.9% | 96.5% |
| Acetonitrile:Water (1:1) | 0.5 | 97.3% | 92.1% |
| Methanol | 1 | 98.5% | 95.8% |
Table 2: Hypothetical Stability of Mebhydrolin Napadisylate in DMSO at Different Temperatures (Protected from Light)
| Temperature | Initial Concentration (mg/mL) | % Recovery after 30 days |
| -80°C | 8 | >99% |
| -20°C | 8 | 99.2% |
| 4°C | 8 | 97.5% |
Troubleshooting Guides
Issue 1: Precipitation of Mebhydrolin Napadisylate in aqueous solutions.
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Cause: Mebhydrolin Napadisylate has low aqueous solubility.
-
Solution:
-
Use a co-solvent system. A common approach is to first dissolve the compound in DMSO and then dilute it with an aqueous buffer or saline.
-
For in vivo studies, formulations with PEG300, Tween-80, or corn oil can be used to improve solubility.[4]
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Gentle warming and sonication can aid in the dissolution process.
-
Issue 2: Degradation of Mebhydrolin Napadisylate is observed during experimental procedures.
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Cause: The compound may be sensitive to certain conditions like pH, light, or oxidizing agents.
-
Troubleshooting Steps:
-
pH: Avoid strongly acidic or alkaline conditions. The stability of mebhydrolin can be pH-dependent.
-
Light: Protect solutions from direct light exposure by using amber vials or covering the containers with aluminum foil.
-
Oxidizing agents: Avoid contact with strong oxidizing agents, as the tertiary amine and the carboline ring system in mebhydrolin are susceptible to oxidation.
-
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated HPLC method is crucial for accurately determining the stability of Mebhydrolin Napadisylate.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 25% ammonia solution (80:20 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 320 nm.[5]
-
Temperature: Ambient (25 ± 5 °C).[5]
-
Procedure:
-
Prepare a standard solution of Mebhydrolin Napadisylate of known concentration in the mobile phase.
-
Prepare sample solutions by dissolving the compound in the solvent of interest at the desired concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The peak area of Mebhydrolin Napadisylate is used to calculate its concentration. The appearance of new peaks indicates the formation of degradation products.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of Mebhydrolin Napadisylate.
Hypothetical Degradation Pathway
Based on the chemical structure of Mebhydrolin, which contains a tetrahydro-β-carboline nucleus and a tertiary amine, the following degradation pathway under oxidative conditions is proposed.
Caption: Potential oxidative degradation pathway of Mebhydrolin.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for Mebhydrolin Napadisylate degradation.
References
Technical Support Center: Overcoming Mebhydrolin Napadisylate Interference in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Mebhydrolin napadisylate in various laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is Mebhydrolin napadisylate and why might it interfere with my assay?
Mebhydrolin napadisylate is a first-generation antihistamine that acts as a histamine H1 receptor antagonist.[1][2][3] Its chemical structure, which includes a carboline ring system, can lead to interference in certain assays through several mechanisms:
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Optical Interference: The compound is known to absorb ultraviolet (UV) light, with reported absorbance maxima around 287 nm and 320 nm.[2][4] This can cause direct interference in colorimetric and fluorometric assays that use wavelengths in this range for detection, leading to falsely elevated readings.
-
Receptor-Mediated Effects: As a histamine H1 receptor antagonist, it can interfere with cell-based assays that involve histamine signaling pathways or have off-target effects on other receptors.[1][5]
-
Matrix Effects: In immunoassays, high concentrations of any drug can cause non-specific interactions with assay components like antibodies or the plate surface, leading to what is known as a matrix effect.[6][7]
Q2: Which assays are most susceptible to interference from Mebhydrolin napadisylate?
Based on its properties, the following assays are most likely to be affected:
-
UV/Vis Spectrophotometric Assays: Assays that measure absorbance in the UV range (around 280-320 nm) are at high risk of direct interference.
-
ELISAs and other Immunoassays: Particularly those with detection systems that could be affected by UV-absorbing compounds or where the drug might non-specifically bind to assay components.
-
Cell-Based Assays: Assays involving cell lines that express histamine receptors or where the signaling pathways under investigation can be influenced by H1 receptor antagonism.[5]
-
Enzymatic Assays: If the assay uses a colorimetric or fluorometric readout in the UV range, interference is possible.
Q3: What are the common signs of Mebhydrolin napadisylate interference in my experimental results?
Common indicators of interference include:
-
High background readings: In colorimetric or fluorometric assays, this can be a sign of the compound's intrinsic absorbance or fluorescence.
-
Poor linearity in dilution series: If you dilute your sample and the results are not linear, it may indicate the presence of an interfering substance.[7]
-
Inconsistent or non-reproducible results: This can be a hallmark of assay interference.
-
Discrepancy with other methods: If you measure the same analyte with a different method (e.g., mass spectrometry) and get a significantly different result, interference in your primary assay is a likely cause.
Q4: Can I simply use a different antihistamine to avoid interference?
While using an alternative compound is a potential strategy, it's important to consider that other first-generation antihistamines may have similar chemical properties and potential for interference. Second-generation antihistamines, which are generally more specific and have different chemical structures, might be less likely to interfere in some assays. However, it is always recommended to perform a validation experiment with any compound to rule out interference.
Troubleshooting Guides
Problem 1: High Background in a Colorimetric/Fluorometric Assay
Potential Cause: The intrinsic UV absorbance of Mebhydrolin napadisylate is interfering with the assay's optical detection.
Troubleshooting Steps:
-
Run a Spectral Scan: Perform a UV-Vis spectral scan of Mebhydrolin napadisylate in your assay buffer to identify its absorbance peaks.
-
Include a "Drug-Only" Control: Prepare a control sample containing Mebhydrolin napadisylate at the same concentration as in your experimental samples, but without the analyte of interest. Subtract the signal from this control from your experimental readings.
-
Sample Cleanup: If the interference is significant, consider removing the drug from your sample prior to the assay using one of the protocols outlined below.
Problem 2: Inconsistent Results in an Immunoassay (e.g., ELISA)
Potential Cause: Mebhydrolin napadisylate is causing non-specific binding or matrix effects.
Troubleshooting Steps:
-
Perform a Spike and Recovery Experiment: Spike a known amount of your analyte into a sample matrix with and without Mebhydrolin napadisylate. A low recovery percentage in the presence of the drug suggests interference.
-
Test for Dilutional Linearity: Serially dilute a sample containing a high concentration of the analyte and Mebhydrolin napadisylate. If the calculated concentrations after correcting for dilution are not consistent, interference is likely.[6]
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Implement a Sample Cleanup Protocol: Use a sample preparation method like solid-phase extraction (SPE) or protein precipitation to remove the Mebhydrolin napadisylate before performing the immunoassay.
Problem 3: Unexpected Results in a Cell-Based Assay
Potential Cause: Mebhydrolin napadisylate is having off-target effects on your cells, beyond its intended H1 receptor antagonism.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Determine the concentration at which Mebhydrolin napadisylate is toxic to your cells to ensure you are working within a non-toxic range.
-
Include Appropriate Controls: Use controls such as a vehicle-only control and a positive control for the pathway you are studying.
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Investigate Off-Target Effects: Review the literature for known off-target effects of Mebhydrolin napadisylate on other signaling pathways. As an H1 receptor antagonist, it is known to influence pathways involving NF-κB, Phospholipase C (PLC), and Phosphatidylinositol 4,5-bisphosphate (PIP2).[5]
Data Presentation
The following tables provide a hypothetical representation of data that could be generated during troubleshooting.
Table 1: UV-Vis Absorbance of Mebhydrolin Napadisylate
| Wavelength (nm) | Absorbance (in Assay Buffer) |
| 280 | 0.35 |
| 287 | 0.68 |
| 300 | 0.42 |
| 320 | 0.55 |
| 450 | 0.02 |
| 600 | 0.01 |
Table 2: Spike and Recovery in an ELISA with and without Mebhydrolin Napadisylate
| Sample | Spiked Analyte Conc. (ng/mL) | Measured Analyte Conc. (ng/mL) | % Recovery |
| Control (no drug) | 10 | 9.8 | 98% |
| With Mebhydrolin napadisylate | 10 | 7.2 | 72% |
| With Mebhydrolin napadisylate (after SPE cleanup) | 10 | 9.5 | 95% |
Experimental Protocols
Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is suitable for removing small molecule drugs like Mebhydrolin napadisylate from biological samples prior to immunoassays.
Materials:
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SPE cartridges (e.g., C18 reverse-phase)
-
SPE vacuum manifold
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Sample pre-treatment solution (e.g., 2% phosphoric acid for acidic drugs)
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Wash solvent (e.g., 5% methanol in water)
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Elution solvent (e.g., methanol)
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Evaporation system (e.g., nitrogen evaporator)
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Reconstitution buffer (assay-compatible)
Method:
-
Condition the SPE Cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the cartridge dry out.
-
Pre-treat and Load the Sample: Acidify your sample with phosphoric acid to a final concentration of 2%. Load the pre-treated sample onto the conditioned SPE cartridge.
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Wash the Cartridge: Pass 1 mL of the wash solvent through the cartridge to remove any unbound contaminants.
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Elute the Analyte: Elute the Mebhydrolin napadisylate with 1 mL of the elution solvent. Note: For this application, you will be collecting the flow-through from the wash step if your analyte of interest does not bind to the C18 column, or you will need to develop a method where your analyte is retained and the drug is washed away.
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Dry and Reconstitute: Evaporate the collected fraction to dryness under a stream of nitrogen. Reconstitute the sample in an assay-compatible buffer.
Protocol 2: Protein Precipitation (for serum/plasma samples)
This is a simpler, though less clean, method for removing proteins and potentially some interfering substances.
Materials:
-
Cold acetone or trichloroacetic acid (TCA)
-
Microcentrifuge
-
Vortex mixer
Method:
-
Add Precipitating Agent: To 100 µL of your sample, add 300 µL of cold acetone.
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Vortex and Incubate: Vortex the sample vigorously for 30 seconds and incubate at -20°C for 30 minutes.
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Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.
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Collect Supernatant: Carefully collect the supernatant, which contains your analyte, now separated from the bulk of the proteins.
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Dry and Reconstitute: Evaporate the supernatant and reconstitute in your assay buffer.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and mitigating assay interference.
Caption: Signaling pathway affected by Mebhydrolin napadisylate.
Caption: Decision tree for selecting a sample preparation method.
References
Technical Support Center: Mebhydrolin Napadisylate Animal Studies
Welcome to the technical support center for the use of Mebhydrolin napadisylate in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is Mebhydrolin napadisylate and what is its primary mechanism of action?
Mebhydrolin napadisylate is a first-generation antihistamine.[1] Its primary mechanism of action is the blockade of histamine H1 receptors, which helps to diminish or abolish the main actions of histamine in the body.[1] This action makes it effective in alleviating symptoms associated with allergic reactions.
Q2: What are the reported adverse effects of Mebhydrolin napadisylate in humans?
In humans, Mebhydrolin napadisylate has been associated with reversible agranulocytosis and neutropenia, which are conditions characterized by a low count of certain white blood cells.[2] Other potential side effects include drowsiness, dizziness, and dry mouth.
Q3: Are there any known drug interactions with Mebhydrolin napadisylate?
Yes, Mebhydrolin may enhance the effects of atropine and tricyclic antidepressants.[1] It is important to consider these potential interactions when designing animal studies involving co-administration of other therapeutic agents.
Troubleshooting Guide
Issue: I am observing unexpected sedative effects in my animal models.
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Possible Cause: Mebhydrolin is a first-generation antihistamine and can cross the blood-brain barrier, leading to sedation. This is a known side effect.
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Troubleshooting Steps:
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Dosage Reduction: Consider reducing the dosage to the lower end of the effective range to minimize central nervous system (CNS) effects.
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Alternative Antihistamine: If sedation interferes with the experimental endpoints, consider using a second-generation antihistamine that has less CNS penetration.
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Dose-Response Study: Conduct a dose-response study to identify the minimal effective dose that does not produce significant sedation.
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Issue: I am seeing high variability in the response to orally administered Mebhydrolin napadisylate.
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Possible Cause: Oral bioavailability of antihistamines can be variable between animals.[3] Factors such as fed vs. fasted state and individual differences in metabolism can contribute to this variability.
-
Troubleshooting Steps:
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Standardize Feeding Schedule: Ensure that all animals are treated under the same feeding conditions (e.g., fasted overnight) to reduce variability in absorption.
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Consider Alternative Routes: For more consistent systemic exposure, consider parenteral routes of administration such as intravenous, intraperitoneal, or subcutaneous injection.
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Formulation Optimization: Ensure the oral formulation is optimized for dissolution and absorption in the specific animal model being used.
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Quantitative Data Summary
The following tables summarize the available quantitative data for Mebhydrolin napadisylate from preclinical animal studies. Due to limited publicly available data, some sections remain to be populated with further research.
Table 1: Acute Toxicity Data (LD50)
| Species | Administration Route | LD50 (mg/kg) |
| Mouse | Intraperitoneal | 470 |
| Rat | Intraperitoneal | 300 |
LD50: The dose that is lethal to 50% of the test population.
Table 2: Reported Dosage in a Mouse Model of Type 2 Diabetes
| Species | Administration Route | Dosage (mg/kg) | Study Context |
| Mouse | Not Specified | 50 | Amelioration of glucose homeostasis |
Note: This dosage was used in a metabolic disease model and may not be directly transferable to allergy models. It serves as a reference for a therapeutically active dose in mice.
Experimental Protocols
Detailed methodologies for common administration routes are provided below. These are general guidelines and should be adapted to specific experimental designs and institutional animal care and use committee (IACUC) protocols.
Protocol 1: Oral Gavage Administration in Rodents
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Formulation:
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For aqueous solutions, dissolve Mebhydrolin napadisylate in sterile water or saline.
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For suspensions, a common vehicle is 0.5% carboxymethylcellulose (CMC) in water.
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Ensure the formulation is homogeneous before each administration.
-
-
Procedure:
-
Gently restrain the animal.
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Use a flexible plastic feeding tube of the appropriate size for the animal.
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Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion length.
-
Insert the tube gently into the esophagus. Do not force the tube if resistance is met.
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Administer the formulation slowly to prevent reflux.
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Withdraw the tube and monitor the animal for any signs of distress.
-
Protocol 2: Intraperitoneal (IP) Injection in Rodents
-
Formulation:
-
Dissolve Mebhydrolin napadisylate in a sterile, isotonic vehicle such as saline or phosphate-buffered saline (PBS).
-
A common formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
-
Procedure:
-
Restrain the animal with its abdomen facing upwards.
-
Tilt the animal's head downwards to move the abdominal organs forward.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.
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Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution slowly.
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Withdraw the needle and return the animal to its cage.
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Protocol 3: Intravenous (IV) Injection in Rats (Tail Vein)
-
Formulation:
-
The drug must be completely dissolved in a sterile, isotonic, and non-pyrogenic vehicle suitable for intravenous administration.
-
Filter the solution through a 0.22 µm filter to ensure sterility.
-
-
Procedure:
-
Warm the rat's tail to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Insert a 27-30 gauge needle into one of the lateral tail veins.
-
Inject the solution slowly.
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Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Protocol 4: Subcutaneous (SC) Injection in Mice
-
Formulation:
-
Prepare the formulation in a sterile, isotonic vehicle.
-
-
Procedure:
-
Grasp the loose skin over the animal's back to form a "tent".
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Insert a 25-27 gauge needle into the base of the tented skin.
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Aspirate to ensure a blood vessel has not been entered.
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Inject the solution, which will form a small bleb under the skin.
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Withdraw the needle and gently massage the area to aid dispersion.
-
Visualizations
Diagram 1: General Experimental Workflow for an In Vivo Efficacy Study
Caption: Workflow for an in vivo allergy model study.
Diagram 2: Signaling Pathway of Histamine H1 Receptor Blockade
Caption: Mebhydrolin blocks the histamine H1 receptor signaling cascade.
References
- 1. Mebhydrolin napadisylate | AChR | Histamine Receptor | TargetMol [targetmol.com]
- 2. Mebhydrolin napadisylate. A possible cause of reversible agranulocytosis and neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diphenhydramine pharmacokinetics after oral and intravenous administration of diphenhydramine and oral administration of dimenhydrinate to healthy dogs, and pharmacodynamic effect on histamine-induced wheal formation: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting Mebhydrolin napadisylate synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of mebhydrolin napadisylate.
Frequently Asked Questions (FAQs)
Q1: What are the key stages in the synthesis of mebhydrolin napadisylate?
The synthesis of mebhydrolin napadisylate typically involves three main stages:
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N-Benzylation of Phenylhydrazine: Phenylhydrazine is reacted with benzyl chloride to form N-benzyl-N-phenylhydrazine.
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Fischer Indole Synthesis: The N-benzyl-N-phenylhydrazine intermediate is then reacted with 1-methyl-4-piperidone under acidic conditions to form the mebhydrolin free base (2-methyl-5-benzyl-1,2,3,4-tetrahydro-γ-carboline).
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Salt Formation: The mebhydrolin base is reacted with 1,5-naphthalenedisulfonic acid to form the final product, mebhydrolin napadisylate.[1][2]
Q2: My final product has a persistent yellow color. What could be the cause?
A yellow discoloration in the final product can be due to several factors:
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Residual Starting Materials: Incomplete reaction or purification can leave traces of colored starting materials or intermediates.
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Oxidation Products: The indole nucleus of mebhydrolin is susceptible to oxidation, which can form colored impurities. Exposure to air and light, especially at elevated temperatures, can promote oxidation.
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Side-Reaction Products: Impurities formed during the Fischer indole synthesis can sometimes be colored.
Troubleshooting:
-
Ensure complete consumption of starting materials by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Perform the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Protect the reaction mixture and isolated product from light.
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Employ appropriate purification techniques such as recrystallization or column chromatography to remove colored impurities. A patent for mebhydrolin napadisylate preparation suggests recrystallization using a mixture of DMF and ammonia water.[2]
Q3: I am observing a low yield in the Fischer indole synthesis step. What are the potential reasons?
Low yields in the Fischer indole synthesis can be attributed to several factors:
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Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[3] The optimal catalyst and conditions should be determined experimentally.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of side products. The temperature should be carefully controlled.
-
Poor Quality of Intermediates: The purity of the N-benzyl-N-phenylhydrazine and 1-methyl-4-piperidone is critical. Impurities in these starting materials can interfere with the reaction.
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Presence of Water: The Fischer indole synthesis is sensitive to water, which can hydrolyze intermediates and reduce the yield. Ensure all reactants and solvents are anhydrous.
Troubleshooting Guide for Impurities
This guide addresses specific impurities that may be encountered during the synthesis of mebhydrolin napadisylate.
Impurity Profile of Mebhydrolin Napadisylate Synthesis
| Potential Impurity | Origin | Potential Impact | Mitigation Strategy |
| Phenylhydrazine | Unreacted starting material from Step 1 | Can be toxic and may interfere with subsequent reactions. | Ensure complete reaction by using a slight excess of benzyl chloride and monitor reaction completion. Purify the N-benzyl-N-phenylhydrazine intermediate. |
| Benzyl Chloride | Unreacted starting material from Step 1 | A lachrymator and potential alkylating agent. | Use a controlled stoichiometry and monitor reaction completion. Quench any remaining benzyl chloride carefully. |
| N,N'-Dibenzylphenylhydrazine | Over-alkylation in Step 1 | Reduces the yield of the desired intermediate. | Control the stoichiometry of benzyl chloride and the reaction temperature. Add benzyl chloride dropwise to the reaction mixture. |
| 1-Methyl-4-piperidone | Unreacted starting material from Step 2 | Can be difficult to remove from the final product due to its basic nature. | Ensure complete reaction by optimizing reaction conditions (catalyst, temperature, time). |
| Regioisomers of Mebhydrolin | Side reaction during Fischer Indole Synthesis | May have different pharmacological and toxicological profiles. | The use of 1-methyl-4-piperidone, a symmetrical ketone, minimizes the formation of regioisomers. |
| Oxidation Products | Degradation of the indole ring | Can lead to discoloration and reduced potency of the final product. | Conduct the reaction and purification under an inert atmosphere and protect from light. Use antioxidants if necessary. |
| Residual Solvents | Trapped in the final crystalline product | Must be controlled within pharmacopoeial limits. | Use appropriate drying techniques (e.g., vacuum oven at a suitable temperature). |
| Sulfate Ions | If sulfuric acid is used as a catalyst | Can affect the quality and stability of the final salt. A patent suggests avoiding sulfuric acid for this reason.[2] | Use alternative acid catalysts for the Fischer indole synthesis. |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of Mebhydrolin
This is a generalized protocol and may require optimization.
Materials:
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N-benzyl-N-phenylhydrazine
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1-Methyl-4-piperidone
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Acid catalyst (e.g., polyphosphoric acid, or a solution of HCl in ethanol)
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Anhydrous ethanol (or other suitable solvent)
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Sodium bicarbonate solution
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Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Dissolve N-benzyl-N-phenylhydrazine in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
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Add 1-methyl-4-piperidone to the solution.
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Slowly add the acid catalyst to the reaction mixture while maintaining the desired temperature (this may range from room temperature to reflux, depending on the catalyst).
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Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
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Once the reaction is complete, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
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Extract the mebhydrolin free base into an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mebhydrolin base.
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The crude product can then be purified by recrystallization or column chromatography before proceeding to the salt formation step.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low yields in the Fischer indole synthesis step.
Mebhydrolin Napadisylate Synthesis Pathway
Caption: Overview of the synthetic pathway for mebhydrolin napadisylate.
References
Technical Support Center: Mebhydrolin Napadisylate & CNS Depression
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential of Mebhydrolin napadisylate to cause Central Nervous System (CNS) depression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Mebhydrolin napadisylate may cause CNS depression?
A1: Mebhydrolin napadisylate is a first-generation antihistamine that readily crosses the blood-brain barrier.[1][2] Its primary mechanism of CNS depression involves antagonism of histamine H1 receptors in the brain.[1][2] Histamine in the CNS acts as a neurotransmitter promoting wakefulness, and by blocking its action, Mebhydrolin can lead to drowsiness and sedation.[1] Additionally, Mebhydrolin possesses anticholinergic properties, which can further contribute to its sedative effects.[1][3]
Q2: What are the common CNS-related side effects observed with Mebhydrolin napadisylate administration?
A2: Common CNS-related side effects include drowsiness, sedation, and impaired motor function.[1][3] Other reported effects that may be associated with its CNS activity include headache, psychomotor impairment, and in rare cases, confusion or sleep disturbances.[3]
Q3: How does the CNS penetration of Mebhydrolin napadisylate compare to second-generation antihistamines?
A3: First-generation antihistamines like Mebhydrolin are known to cross the blood-brain barrier to a significant extent, leading to CNS effects.[1][2] In contrast, second-generation antihistamines are designed to be more selective for peripheral H1 receptors and have a much lower affinity for CNS H1 receptors, resulting in a significantly lower incidence of sedation.
Q4: Are there any experimental models to assess the CNS depressant effects of Mebhydrolin napadisylate?
A4: Yes, several preclinical and clinical models can be used. Preclinically, rodent models are often employed to assess sedative effects through tests like the open field test (measuring locomotor activity) and the rotarod test (assessing motor coordination). In humans, CNS depression can be evaluated using psychomotor performance tests, subjective sedation scales (e.g., Stanford Sleepiness Scale), and neurophysiological measurements like electroencephalography (EEG).
Troubleshooting Guides for Experimental Studies
Issue 1: High variability in sedation scoring in human trials.
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Possible Cause: Subjectivity of sedation scales and inter-individual differences in drug response.
-
Troubleshooting Steps:
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Standardize Instructions: Ensure all participants receive identical and clear instructions on how to complete the sedation scales.
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Objective Measures: Supplement subjective scales with objective measures of CNS depression, such as the Digit Symbol Substitution Test (DSST) for cognitive function or EEG for changes in brain wave patterns.
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Control for Confounding Factors: Ensure subjects abstain from other CNS depressants (e.g., alcohol, benzodiazepines) for a specified period before and during the study.[3][4]
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Issue 2: Inconsistent results in preclinical motor coordination assays (e.g., rotarod test).
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Possible Cause: Improper acclimatization of animals or variations in experimental conditions.
-
Troubleshooting Steps:
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Acclimatization Protocol: Implement a standardized acclimatization period for the animals to the testing apparatus before drug administration to reduce stress-induced variability.
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Consistent Environmental Conditions: Maintain consistent lighting, temperature, and noise levels in the testing room, as these can influence animal behavior.
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Dose-Response Curve: Establish a full dose-response curve to identify the optimal dose range for observing motor coordination deficits without causing excessive sedation that prevents task performance.
-
Data Presentation
Table 1: Summary of Potential CNS Depressant Effects of Mebhydrolin Napadisylate
| Parameter | Observation | Implication for Research |
| Mechanism of Action | H1 Receptor Antagonist (Central) | Direct pathway for sedation. |
| Blood-Brain Barrier Permeability | High | Significant potential for CNS side effects. |
| Common Clinical Effects | Drowsiness, Sedation | Key endpoint to measure in clinical trials. |
| Anticholinergic Activity | Present | May potentiate sedative effects. |
Experimental Protocols
Protocol 1: Assessment of Sedation in a Rodent Model using the Open Field Test
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Animals: Male Wistar rats (200-250g).
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Apparatus: A square arena (100 cm x 100 cm) with walls (40 cm high) made of a non-reflective material. The floor is divided into 25 equal squares. The arena is illuminated to a standard level (e.g., 100 lux).
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Procedure: a. Acclimatize rats to the testing room for at least 1 hour before the experiment. b. Administer Mebhydrolin napadisylate (e.g., 10, 20, 40 mg/kg, intraperitoneally) or vehicle control to different groups of rats. c. 30 minutes post-administration, place each rat individually in the center of the open field arena. d. Record the following parameters for 5 minutes using an automated tracking system or manual observation:
- Total distance traveled.
- Number of line crossings.
- Time spent in the central zone.
- Rearing frequency.
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Data Analysis: A significant decrease in locomotor activity (total distance and line crossings) and rearing frequency in the Mebhydrolin-treated groups compared to the vehicle group indicates a sedative effect.
Visualizations
Caption: Signaling pathway of Mebhydrolin-induced CNS depression.
Caption: Workflow for assessing sedative effects in a rodent model.
References
Minimizing sedative effects of Mebhydrolin in research models
Welcome to the technical support hub for scientists and researchers utilizing Mebhydrolin in their experimental models. This center is designed to provide comprehensive guidance on mitigating the sedative side effects of Mebhydrolin, ensuring the integrity and focus of your research. Below, you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual aids to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Mebhydrolin-induced sedation?
Mebhydrolin is a first-generation antihistamine capable of crossing the blood-brain barrier.[1] Its sedative properties are primarily due to its antagonism of histamine H1 receptors within the central nervous system (CNS).[1] Histamine in the CNS is a key neurotransmitter for promoting wakefulness; by blocking its action, Mebhydrolin induces drowsiness. Furthermore, its anticholinergic effects may also contribute to sedation and other CNS-related side effects.[2]
Q2: Do different Mebhydrolin formulations exhibit varied sedative effects?
The sedative potential of Mebhydrolin is an intrinsic characteristic of the molecule, linked to its ability to penetrate the CNS. While various salt forms like napadisylate are available, they are not expected to significantly alter the sedative profile. The primary determinants of sedation intensity are the administered dose and the specific physiology of the research model.
Q3: What is the typical pharmacokinetic profile of Mebhydrolin in research models?
The pharmacokinetic properties of Mebhydrolin, like other first-generation antihistamines, can vary between species and the route of administration.[3][4] Oral administration generally results in rapid absorption, though bioavailability can be reduced due to first-pass metabolism.[4][5] Intraperitoneal injections typically lead to faster and higher peak plasma concentrations compared to oral administration.[4][6]
Below is a table with representative pharmacokinetic parameters for a first-generation antihistamine like Mebhydrolin in a rodent model.
| Pharmacokinetic Parameter | Oral Administration (p.o.) | Intraperitoneal Injection (i.p.) |
| Bioavailability | Low to Moderate | High |
| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes | 15-30 minutes |
| Elimination Half-life (t1/2) | 2-4 hours | 2-4 hours |
Q4: Can tolerance to the sedative effects of Mebhydrolin develop?
Yes, studies on first-generation antihistamines have shown that tolerance to their sedative effects can develop with repeated administration.[7] This is an important consideration for the design of chronic studies.
Troubleshooting Guide
Issue 1: Excessive sedation in the experimental group is confounding behavioral results.
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Potential Cause: The dose of Mebhydrolin is too high for the specific research model and experimental conditions.
-
Troubleshooting Steps:
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Conduct a Dose-Response Study: Systematically test a range of Mebhydrolin doses to identify the lowest dose that produces the desired therapeutic effect with minimal sedation.
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Optimize the Time of Behavioral Testing: Perform a time-course analysis to determine the window after drug administration where the sedative effects are minimized, but the primary experimental effect is still present.
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Consider Alternative Routes of Administration: The route of administration can influence the rate of absorption and peak plasma concentration. For instance, subcutaneous injection might provide a slower release and lower peak CNS concentration compared to an intraperitoneal injection, potentially reducing sedation.
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Issue 2: Difficulty differentiating between the intended therapeutic effect and behavioral changes due to sedation.
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Potential Cause: The behavioral assay is sensitive to both the experimental variable and the sedative effects of Mebhydrolin.
-
Troubleshooting Steps:
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Incorporate Robust Control Groups: In addition to a vehicle control, include a positive control group for sedation (e.g., a known sedative like diazepam) to help distinguish between specific and non-specific behavioral changes.
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Utilize a Battery of Behavioral Tests: Employ multiple behavioral assays that measure different functional domains. For example, if your primary interest is in anxiolytic effects, complement a test like the elevated plus maze with a locomotor activity test (e.g., Open Field Test) to separately quantify sedation.
-
Experimental Protocols
To accurately assess and minimize the sedative effects of Mebhydrolin, a dose-response study using standardized behavioral tests is recommended. Below are detailed protocols for key experiments.
Protocol 1: Assessing Locomotor Activity and Anxiety-like Behavior using the Open Field Test
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Apparatus: A square arena (typically 50x50 cm for mice) with walls high enough to prevent escape, placed in a dimly lit, quiet room. An overhead camera connected to a video-tracking software is used for automated recording.
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Procedure: a. Acclimate the animals to the testing room for at least 30 minutes before the experiment. b. Administer Mebhydrolin at various doses (e.g., 5, 10, 20, 40 mg/kg) or vehicle via the desired route. c. After a predetermined time (e.g., 30 minutes post-injection), gently place the animal in the center of the open field arena. d. Record the animal's activity for a set duration, typically 5-10 minutes.
-
Parameters to Measure:
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Total distance traveled: A primary indicator of locomotor activity. A significant decrease suggests sedation.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
-
Data Analysis: Use ANOVA to compare the different dose groups to the vehicle control for each parameter.
Protocol 2: Evaluating Motor Coordination and Balance with the Rotarod Test
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Apparatus: A rotating rod that can be set to a constant speed or to accelerate. The apparatus has sensors to automatically record the latency to fall.
-
Procedure: a. Train the animals on the rotarod for 2-3 days prior to the experiment to establish a stable baseline performance. Training usually consists of several trials per day at a low, constant speed. b. On the test day, administer Mebhydrolin at various doses or vehicle. c. At the expected time of peak drug effect, place the animal on the rotating rod. d. For an accelerating rotarod protocol, the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes). e. Record the latency to fall from the rod.
-
Parameters to Measure:
-
Latency to fall (seconds): A direct measure of motor coordination and balance. A shorter latency indicates impairment.
-
-
Data Analysis: Compare the latency to fall across the different dose groups using ANOVA.
Dose-Response Data for Sedative Effects of a First-Generation Antihistamine (Representative)
| Dose (mg/kg) | Open Field: Total Distance (arbitrary units) | Rotarod: Latency to Fall (seconds) |
| Vehicle | 1500 ± 150 | 180 ± 20 |
| 5 | 1350 ± 130 | 165 ± 25 |
| 10 | 1000 ± 120 | 120 ± 30 |
| 20 | 600 ± 90 | 70 ± 20 |
| 40 | 300 ± 50 | 30 ± 15 |
| *p<0.05, **p<0.01, ***p<0.001 compared to vehicle |
Visualizations
Caption: Mechanism of Mebhydrolin-induced sedation in the CNS.
Caption: Workflow for a dose-response study to minimize sedation.
References
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diphenhydramine kinetics following intravenous, oral, and sublingual dimenhydrinate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Drug Interactions of Mebhydrolin Napadisylate with CNS Depressants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the drug interactions of Mebhydrolin napadisylate with Central Nervous System (CNS) depressants.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between Mebhydrolin napadisylate and CNS depressants?
A1: Mebhydrolin napadisylate is a first-generation antihistamine that can cross the blood-brain barrier and cause sedation.[1] It also possesses anticholinergic properties.[1] The primary interaction with CNS depressants (e.g., alcohol, benzodiazepines, opioids, barbiturates) is pharmacodynamic, resulting in additive or synergistic potentiation of sedative effects.[2][3] This is because both Mebhydrolin and these CNS depressants act to decrease neuronal activity in the central nervous system, albeit through different primary mechanisms.
Q2: Is there quantitative evidence for the interaction of Mebhydrolin napadisylate with specific CNS depressants?
A2: Yes, studies have demonstrated this interaction. For instance, co-administration of Mebhydrolin (0.71 mg/kg) with ethanol (0.75 g/kg) in human volunteers has been shown to enhance performance deficits.[4] While specific quantitative data for Mebhydrolin with other CNS depressants is limited, studies on other first-generation antihistamines, such as chlorpheniramine with the opioid tramadol, have shown a synergistic antinociceptive and sedative effect.[5]
Q3: What are the potential pharmacokinetic interactions to consider?
A3: Pharmacokinetic interactions primarily involve the cytochrome P450 (CYP450) enzyme system. If Mebhydrolin napadisylate or a co-administered CNS depressant is a substrate, inhibitor, or inducer of the same CYP450 isoenzyme, it can alter the metabolism and plasma concentrations of either drug, potentially leading to increased toxicity or reduced efficacy. Therefore, it is crucial to perform in vitro CYP450 inhibition and induction assays.
Q4: How can I quantify the synergistic sedative effects of Mebhydrolin napadisylate and a CNS depressant in my preclinical model?
A4: Isobolographic analysis is a robust method to determine the nature of the interaction (synergistic, additive, or antagonistic). This involves determining the ED50 (the dose that produces 50% of the maximal effect) of each drug individually and then in combination at various fixed-ratio doses. The resulting isobologram visually and statistically characterizes the interaction.
Troubleshooting Guides
In Vivo Behavioral Assessments (e.g., Rota-rod, Locomotor Activity)
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in baseline performance | - Inadequate animal acclimation- Stress from handling or environment- Inconsistent testing time of day | - Acclimate animals to the testing room for at least 60 minutes before the experiment.- Handle animals gently and consistently.- Conduct tests at the same time each day to account for circadian rhythms. |
| Unexpected excitatory effects at low doses | - Some antihistamines and barbiturates can cause a biphasic response, with excitation at lower doses and depression at higher doses.[4] | - Perform a thorough dose-response study for each compound individually before combination studies.- Start with a wide range of doses to capture the full dose-response curve. |
| Difficulty in determining the optimal time point for assessment after co-administration | - Different pharmacokinetics of the two drugs (time to peak concentration). | - Conduct pilot pharmacokinetic studies for each drug in your animal model.- Perform a time-course experiment for the behavioral effect of each drug alone to identify the time of peak effect.- Stagger the administration of the drugs based on their Tmax to ensure peak concentrations coincide during the behavioral test. |
| Floor effect observed (animals show minimal activity even with the lowest doses) | - The combined sedative effect is too potent. | - Reduce the doses of both Mebhydrolin napadisylate and the CNS depressant.- Use a less sensitive behavioral test or a different endpoint (e.g., time to lose righting reflex instead of locomotor activity). |
In Vitro Cytochrome P450 Inhibition Assays
| Issue | Possible Cause | Troubleshooting Steps | | :--- | :--- | | High background fluorescence | - Autofluorescence of the test compound.- Contamination of reagents or plates. | - Run a control plate with the test compound and all assay components except the CYP450 enzyme to measure and subtract background fluorescence.- Use fresh, high-quality reagents and plates. | | Inconsistent IC50 values | - Inaccurate compound concentration.- Pipetting errors.- Instability of the test compound in the assay buffer. | - Verify the stock solution concentration and perform serial dilutions carefully.- Use calibrated pipettes and proper pipetting techniques.- Assess the stability of the compound in the assay buffer over the incubation period. | | No inhibition observed even at high concentrations | - The compound is not an inhibitor of the tested CYP isoenzymes.- Low bioavailability in the in vitro system (e.g., high protein binding). | - Confirm the activity of the positive control inhibitor.- If using microsomes, consider the protein concentration and its potential to bind the test compound. You may need to adjust the protein concentration or use a different test system. |
Quantitative Data Summary
Table 1: Interaction of Mebhydrolin with Ethanol in Humans
| Drug | Dose | Effect on Performance |
| Mebhydrolin | 0.71 mg/kg | No significant modification |
| Ethanol | 0.75 g/kg | Performance deficits |
| Mebhydrolin + Ethanol | 0.71 mg/kg + 0.75 g/kg | Enhanced performance deficits |
| Data from a study in human volunteers.[4] |
Table 2: Synergistic Antinociceptive Effect of Chlorpheniramine (First-Generation Antihistamine) and Tramadol (Opioid) in Mice
| Drug | ED50 (Hot Plate Test) |
| Tramadol | 12 mg/kg |
| Chlorpheniramine | 18.4 mg/kg |
| Tramadol + Chlorpheniramine (1:1 ratio) | Significantly lower than individual ED50s, indicating synergy |
| Data from a study in mice, demonstrating a synergistic interaction that can be extrapolated to other first-generation antihistamines and opioids.[5] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Sedative Interaction using the Rota-rod Test in Mice
Objective: To evaluate the synergistic sedative effect of Mebhydrolin napadisylate and a benzodiazepine (e.g., Diazepam) on motor coordination.
Materials:
-
Mebhydrolin napadisylate
-
Diazepam
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Rota-rod apparatus
-
Male Swiss albino mice (20-25 g)
Methodology:
-
Acclimation: Acclimate mice to the Rota-rod for 3 days prior to the experiment by placing them on the rotating rod (e.g., at 15 rpm) for 5 minutes.
-
Group Allocation: Randomly divide mice into groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Mebhydrolin napadisylate (various doses)
-
Group 3: Diazepam (various doses)
-
Group 4-6: Mebhydrolin napadisylate + Diazepam (fixed-ratio combinations)
-
-
Drug Administration: Administer drugs via intraperitoneal (i.p.) injection. For combination groups, administer both drugs simultaneously or with a slight delay based on their known pharmacokinetics to ensure overlapping peak effects.
-
Rota-rod Test: 30 minutes post-injection, place each mouse on the Rota-rod rotating at a fixed speed (e.g., 20 rpm).
-
Data Collection: Record the latency to fall from the rod for each mouse, with a cut-off time of 300 seconds.
-
Data Analysis: Calculate the mean latency to fall for each group. For interaction analysis, determine the ED50 for each drug alone and in combination to perform isobolographic analysis.
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the inhibitory potential of Mebhydrolin napadisylate on major human CYP450 isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials:
-
Mebhydrolin napadisylate
-
Human liver microsomes (HLM) or recombinant human CYP enzymes
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2)
-
NADPH regenerating system
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Incubation Mixture Preparation: In each well of a 96-well plate, prepare an incubation mixture containing phosphate buffer (pH 7.4), HLM or recombinant CYP enzyme, and the CYP-specific probe substrate at a concentration near its Km value.
-
Inhibitor Addition: Add Mebhydrolin napadisylate at various concentrations (typically a serial dilution from a high concentration, e.g., 100 µM). Include a vehicle control (no inhibitor) and a positive control (a known inhibitor for each isoenzyme).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Metabolite Quantification: Centrifuge the plate to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the probe substrate's metabolite.
-
Data Analysis: Calculate the percent inhibition for each concentration of Mebhydrolin napadisylate relative to the vehicle control. Determine the IC50 value (concentration causing 50% inhibition) by fitting the data to a suitable model.
Mandatory Visualizations
Caption: Pharmacodynamic interaction of Mebhydrolin with CNS depressants.
Caption: Workflow for in vivo assessment of sedative drug interactions.
Caption: Mechanism of CYP450-mediated pharmacokinetic interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H1 antihistamines and benzodiazepines. Pharmacological interactions and their impact on cerebral function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. Interaction of two barbiturates and an antihistamine on body temperature and motor performance of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazepam in combination with antiepileptic drugs--an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Mebhydrolin Napadisylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting forced degradation studies on Mebhydrolin napadisylate. The information is designed to assist in the development of stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of Mebhydrolin napadisylate?
A1: Forced degradation studies for Mebhydrolin napadisylate typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress to identify potential degradation products and establish degradation pathways.[1]
Q2: Which analytical techniques are suitable for analyzing the degradation of Mebhydrolin napadisylate?
A2: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used methods.[1][2][3] A suitable HPTLC method uses precoated silica gel F254 plates with a mobile phase of methanol and ethyl acetate (1:1, v/v) and UV detection at 287 nm.[1] For HPLC, a reversed-phase C18 column with a mobile phase of acetonitrile and 25% ammonia (80:20, v/v) and UV detection at 320 nm has been successfully employed.[2][3]
Q3: What is the goal of a forced degradation study?
A3: The primary goal is to induce degradation of the drug substance, typically in the range of 5-20%, to generate and identify potential degradation products.[4] This helps in developing a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring the method's specificity.[5][6]
Q4: The forced degradation study I performed showed no degradation. What should I do?
A4: If initial stress conditions do not yield any degradation, it is recommended to increase the severity of the conditions. This can include increasing the concentration of the stressor (acid, base, or oxidizing agent), elevating the temperature, or extending the exposure time.[5] However, it is important to avoid overly harsh conditions that might lead to secondary degradation products not relevant to normal storage conditions.[6]
Q5: My experiment resulted in complete degradation of the drug. What is the next step?
A5: Complete degradation indicates that the stress conditions were too harsh. You should use milder conditions. This can be achieved by decreasing the concentration of the stressor, lowering the temperature, or reducing the exposure time. The aim is to achieve partial degradation to observe both the parent drug and its primary degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or minimal degradation (<5%) observed. | Stress conditions are too mild. | - Increase the concentration of the acid, base, or oxidizing agent.- Increase the temperature in 10°C increments.- Extend the duration of the stress exposure. |
| Excessive degradation (>20%) or complete loss of API. | Stress conditions are too severe. | - Decrease the concentration of the stressor.- Lower the temperature of the reaction.- Reduce the exposure time. |
| Poor separation between the parent drug and degradation peaks in the chromatogram. | The analytical method is not optimized. | - For HPLC, adjust the mobile phase composition, gradient, or pH.- For HPTLC, try a different solvent system for development.- Ensure the column or plate used has the appropriate selectivity. |
| Appearance of secondary degradation products. | The stress conditions are excessively harsh, causing the primary degradants to break down further. | Use less extreme conditions to focus on the primary degradation pathway.[6] |
| Inconsistent results between replicate experiments. | - Inaccurate preparation of solutions.- Fluctuation in experimental conditions (e.g., temperature).- Instability of degradation products. | - Ensure precise and accurate preparation of all solutions.- Use calibrated equipment and maintain consistent environmental conditions.- Analyze samples immediately after the stress period. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on Mebhydrolin napadisylate, based on established practices.
Analytical Method (HPTLC)
A validated HPTLC densitometric method can be used for the analysis of stressed samples.[1]
| Parameter | Specification |
| Stationary Phase | Precoated HPTLC silica gel F254 plates |
| Mobile Phase | Methanol : Ethyl Acetate (1:1, v/v) |
| Detection | UV absorbance at 287 nm |
| Sample Preparation | Extract the analyte with a mixture of methanol and 25% NH4OH (100:1.5, v/v) |
Forced Degradation Conditions
The following table outlines the starting conditions for the forced degradation studies. These may need to be adjusted to achieve the target degradation of 5-20%.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 2N Hydrochloric Acid (HCl) | Room Temperature, then 80°C if no degradation | To be optimized |
| Alkaline Hydrolysis | 2N Sodium Hydroxide (NaOH) | Room Temperature, then 80°C if no degradation | To be optimized |
| Oxidative Degradation | 3-30% Hydrogen Peroxide (H₂O₂) | Room Temperature | To be optimized |
| Thermal Degradation | Dry Heat | 80°C | To be optimized |
| Photolytic Degradation | UV Light (e.g., 254 nm) | Room Temperature | 24 hours |
Note: For acid and base hydrolysis, after the specified stress period, the samples should be neutralized before analysis.
Visualizations
Experimental Workflow for Forced Degradation
The following diagram illustrates the general workflow for conducting and analyzing forced degradation studies of Mebhydrolin napadisylate.
Caption: Workflow for Mebhydrolin Napadisylate Forced Degradation Studies.
Logical Relationship of Stability Indicating Method Development
This diagram shows the logical steps involved in developing a stability-indicating method using forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 4. biomedres.us [biomedres.us]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antihistaminic Effect of Mebhydrolin Napadisylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the antihistaminic effect of Mebhydrolin napadisylate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mebhydrolin napadisylate?
Mebhydrolin napadisylate is a first-generation antihistamine that primarily functions as an antagonist to the histamine H1 receptor. By blocking this receptor, it prevents histamine from binding and initiating the cascade of allergic responses, such as itching, swelling, and increased mucus production.[1] Additionally, it possesses anticholinergic properties, which contribute to reducing nasal and bronchial secretions.[1]
Q2: What are the common challenges encountered when trying to enhance the antihistaminic effect of Mebhydrolin napadisylate?
Researchers may face challenges in achieving a more potent or prolonged antihistaminic effect due to factors such as:
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Suboptimal Bioavailability: Like many oral drugs, the amount of Mebhydrolin napadisylate that reaches systemic circulation can be limited.
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First-Pass Metabolism: The drug may be metabolized in the liver before it can exert its full effect.
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Dose-limiting Side Effects: As a first-generation antihistamine, increasing the dose to enhance efficacy is often limited by sedative effects.[1]
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Single-target Mechanism: Relying solely on H1 receptor blockade may not be sufficient to counteract all aspects of the allergic response.
Q3: What are the potential strategies to overcome these challenges and enhance the antihistaminic effect?
Several strategies can be explored to enhance the efficacy of Mebhydrolin napadisylate:
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Synergistic Combination Therapy: Combining Mebhydrolin with other drug classes that target different pathways in the allergic response.
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Advanced Formulation Strategies: Utilizing novel drug delivery systems to improve bioavailability and control the release of the drug.
-
Inhibition of Metabolic Pathways: Slowing down the metabolism of Mebhydrolin to increase its plasma concentration and duration of action.
Troubleshooting Guides
Issue 1: Insufficient Antihistaminic Effect in In Vivo Models
| Possible Cause | Troubleshooting/Experimental Approach |
| Suboptimal dosage | Conduct a dose-response study to determine the optimal effective dose of Mebhydrolin napadisylate in your specific animal model. |
| Poor oral bioavailability | Explore formulation strategies such as micronization, solid dispersions, or lipid-based delivery systems to improve absorption. |
| Rapid metabolism | Investigate the co-administration of a safe and selective cytochrome P450 inhibitor to potentially slow down the metabolism of Mebhydrolin. Note: This requires careful investigation of the specific P450 enzymes involved in Mebhydrolin metabolism. |
| Contribution of other inflammatory mediators | Consider a combination therapy approach. For instance, co-administering a leukotriene receptor antagonist or an H2 receptor antagonist. |
Issue 2: High Incidence of Sedation in Animal Models at Effective Doses
| Possible Cause | Troubleshooting/Experimental Approach |
| Central nervous system penetration | Evaluate the sedative effects using a battery of behavioral tests (e.g., open field test, rotarod test) to quantify the level of sedation at different doses. |
| Formulation-related rapid absorption | Develop a controlled-release formulation to maintain therapeutic plasma concentrations while avoiding high peak concentrations that are more likely to cause sedation. |
| Lack of synergistic partner to allow for dose reduction | Investigate combination therapies that may allow for a lower, non-sedating dose of Mebhydrolin to be used while achieving the desired antihistaminic effect. |
Experimental Protocols
Protocol 1: Histamine-Induced Wheal and Flare Suppression Test in Guinea Pigs
This protocol is designed to evaluate the in vivo antihistaminic activity of Mebhydrolin napadisylate formulations.
Materials:
-
Male Hartley guinea pigs (300-400g)
-
Mebhydrolin napadisylate (and any test formulations)
-
Histamine dihydrochloride solution (0.1 mg/mL in saline)
-
Saline solution (0.9% NaCl)
-
Evans blue dye (1% in saline)
-
Calipers
Procedure:
-
Fast the guinea pigs overnight with free access to water.
-
Administer Mebhydrolin napadisylate or the test formulation orally at the desired dose. A control group should receive the vehicle.
-
After a predetermined time (e.g., 1 hour post-dosing), anesthetize the animals.
-
Shave the dorsal skin of the guinea pigs.
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Inject 0.1 mL of histamine solution intradermally at two separate sites on the back.
-
Simultaneously, administer 0.5 mL of Evans blue dye intravenously.
-
After 30 minutes, sacrifice the animals and excise the skin at the injection sites.
-
Measure the diameter of the wheal (swelling) and the flare (redness) using calipers.
-
The area of the blue spot (indicating plasma extravasation) can also be quantified.
-
Calculate the percentage inhibition of the wheal and flare response compared to the vehicle control group.
Protocol 2: Passive Cutaneous Anaphylaxis (PCA) in Rats
This model assesses the ability of Mebhydrolin napadisylate to inhibit IgE-mediated allergic reactions.
Materials:
-
Wistar rats (200-250g)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA) antigen
-
Evans blue dye (1% in saline)
-
Mebhydrolin napadisylate
-
Saline solution
Procedure:
-
Sensitize the rats by intradermally injecting 0.1 mL of anti-DNP IgE antibody into a shaved area of the back.
-
After 24-48 hours, administer Mebhydrolin napadisylate or vehicle orally.
-
One hour after drug administration, challenge the rats by intravenous injection of 1 mL of a solution containing DNP-HSA (e.g., 1 mg/mL) and Evans blue dye.
-
After 30 minutes, sacrifice the animals and dissect the skin at the injection site.
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The diameter and intensity of the blue spot are measured to quantify the PCA reaction.
-
Calculate the percentage inhibition of the PCA reaction compared to the vehicle control group.
Data Presentation
Table 1: Hypothetical Quantitative Data for Mebhydrolin Napadisylate Combination Therapy in a Rat Model of Histamine-Induced Paw Edema
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume (mL) ± SD | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| Mebhydrolin | 10 | 0.85 ± 0.12 | 32% |
| H2 Antagonist (e.g., Cimetidine) | 20 | 1.10 ± 0.18 | 12% |
| Mebhydrolin + H2 Antagonist | 10 + 20 | 0.55 ± 0.09 | 56% |
| Leukotriene Antagonist (e.g., Montelukast) | 10 | 1.05 ± 0.14 | 16% |
| Mebhydrolin + Leukotriene Antagonist | 10 + 10 | 0.68 ± 0.11 | 45.6% |
Table 2: Hypothetical Bioavailability Data for Different Mebhydrolin Napadisylate Formulations
| Formulation | Cmax (ng/mL) ± SD | Tmax (h) ± SD | AUC (0-24h) (ng·h/mL) ± SD | Relative Bioavailability (%) |
| Standard Suspension | 150 ± 25 | 2.1 ± 0.5 | 1200 ± 150 | 100 |
| Micronized Formulation | 220 ± 30 | 1.5 ± 0.4 | 1850 ± 200 | 154 |
| Solid Lipid Nanoparticles | 280 ± 35 | 2.5 ± 0.6 | 2500 ± 280 | 208 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 350 ± 40 | 1.2 ± 0.3 | 3100 ± 320 | 258 |
Visualizations
Caption: Signaling pathway of an allergic response and points of intervention for Mebhydrolin and a leukotriene antagonist.
References
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for Mebhydrolin Napadisylate
For researchers, scientists, and drug development professionals, the accurate quantification of Mebhydrolin napadisylate is crucial for ensuring product quality and therapeutic efficacy. This guide provides a detailed comparison of three validated analytical methods: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry.
This publication outlines the performance characteristics and experimental protocols of each method, supported by quantitative data to aid in the selection of the most suitable technique for specific analytical needs.
Method Performance Comparison
The selection of an analytical method hinges on a balance of performance, speed, and resource availability. The following table summarizes the key performance parameters of the validated HPLC, HPTLC, and UV Spectrophotometric methods for the analysis of Mebhydrolin napadisylate.
| Parameter | HPLC Method | HPTLC Method | UV Spectrophotometric Method |
| Linearity Range | 80 - 400 ppm[1] | 600 - 1600 ng/spot[2][3][4][5] | Not explicitly stated |
| Accuracy (% Recovery) | 99.5 - 102.3%[1] | 99.3 - 100.8%[2][3][4][5] | Meets validation requirements[6] |
| Precision (RSD) | < 2%[1] | < 2%[2][3][4][5] | Meets validation requirements[6] |
| Limit of Detection (LOD) | 17.6 ppm[1] | 18.5 ng/spot[2][3][4][5] | Meets validation requirements[6] |
| Limit of Quantification (LOQ) | 52.8 ppm[1] | 55.5 ng/spot[2][3][4][5] | Meets validation requirements[6] |
| Detection Wavelength | 320 nm[1] | 287 nm[2][3][4][5] | 287 nm or 412 nm[6][7] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to allow for replication and adaptation.
High-Performance Liquid Chromatography (HPLC)
This method provides high selectivity and sensitivity for the quantification of Mebhydrolin napadisylate in tablet dosage forms.[1]
-
Chromatographic System: A Shimadzu Prominence HPLC system equipped with a UV-Vis detector is utilized.
-
Column: A reversed-phase C18 column (Shim-pack VP-ODS) is employed for separation.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 25% ammonia in an 80:20 (v/v) ratio is used.
-
Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of 320 nm.
-
Injection Volume: 20 µL of the sample solution is injected into the system.
-
Run Time: The total analysis time is approximately 15 minutes.[1]
High-Performance Thin-Layer Chromatography (HPTLC)
The HPTLC method offers a rapid and cost-effective alternative for the determination of Mebhydrolin napadisylate.[2][3][4][5]
-
Stationary Phase: Precoated HPTLC silica gel F254 plates are used.
-
Sample Application: Samples are spotted on the plates.
-
Mobile Phase: A mixture of methanol and ethyl acetate in a 1:1 (v/v) ratio serves as the developing solvent.
-
Development: The plate is developed in a chromatographic chamber.
-
Detection: Quantitative evaluation is performed by densitometric scanning at 287 nm.[2][3][4][5]
Ultraviolet (UV) Spectrophotometry
This simple and accessible method is suitable for the routine analysis of Mebhydrolin napadisylate.
-
Solvent: Solvents such as 0.1 N Hydrochloric acid in methanol or 0.1 N Sodium hydroxide in methanol can be used.[6]
-
Wavelength: The maximum absorbance is measured at 287 nm.[6]
-
Alternative Method: A spectrophotometric method based on the interaction of the drug with bromothymol blue has also been developed, with a maximum absorption at 412 nm.[7]
Visualizing the Analytical Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflow of the HPLC method and a comparison of the analytical approaches.
Caption: Workflow of the validated HPLC method for Mebhydrolin napadisylate analysis.
Caption: Comparison of the analytical principles for Mebhydrolin napadisylate determination.
References
- 1. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. scholar.unair.ac.id [scholar.unair.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Development spectrophotometric method of determination mebhydrolin in dosage forms | ScienceRise [journals.uran.ua]
A Comparative Analysis of Mebhydrolin Napadisylate and Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the first-generation antihistamine, Mebhydrolin napadisylate, with commonly prescribed second-generation antihistamines. The following sections objectively evaluate their performance based on available experimental data, focusing on receptor binding affinity, central nervous system effects, and clinical efficacy.
Mechanism of Action: Targeting the Histamine H1 Receptor
Both Mebhydrolin napadisylate and second-generation antihistamines exert their therapeutic effects by acting as inverse agonists at the histamine H1 receptor. Histamine, a key mediator in allergic reactions, binds to H1 receptors to initiate a cascade of events leading to symptoms such as itching, sneezing, and swelling.[1] By blocking this interaction, these drugs effectively alleviate allergic symptoms.
Second-generation antihistamines are designed for greater selectivity for the peripheral H1 receptors, minimizing off-target effects.[1] In contrast, first-generation antihistamines like Mebhydrolin are less selective and can interact with other receptors, such as muscarinic receptors, leading to a broader range of side effects.
Quantitative Comparison of Pharmacological Properties
The following tables summarize key quantitative data to facilitate a direct comparison between Mebhydrolin napadisylate and representative second-generation antihistamines.
Table 1: Histamine H1 Receptor Binding Affinity
| Antihistamine | Receptor Binding Affinity (Ki) [nM] |
| Mebhydrolin napadisylate | Data not available |
| Cetirizine | ~6 |
| Levocetirizine | ~3 |
| Fexofenadine | Data varies, generally considered lower affinity than cetirizine |
| Loratadine | Data varies, generally considered lower affinity than cetirizine |
| Desloratadine | Higher affinity than loratadine |
Table 2: Brain Histamine H1 Receptor Occupancy (H1RO) via Positron Emission Tomography (PET)
| Antihistamine | Dose | Brain H1RO (%) | Sedative Potential |
| Mebhydrolin napadisylate | Data not available | Data not available | Considered Sedating |
| Diphenhydramine (First-Gen) | 30 mg | 56.4 | High |
| Cetirizine | 10 mg | 12.6 | Low to Moderate |
| Cetirizine | 20 mg | 25.2 | Moderate |
| Fexofenadine | 60 mg | -8.0 (no significant occupancy) | Low |
| Levocetirizine | 5 mg | 8.1 | Low |
| Ebastine | 10 mg | ~10 | Low |
| Olopatadine | 5 mg | 14.7 | Low |
Note: Brain H1RO is a key indicator of the potential for central nervous system side effects, such as sedation.[2] PET studies have shown that H1RO above 50% is associated with a high prevalence of somnolence.[1] The lack of PET data for Mebhydrolin napadisylate prevents a direct quantitative comparison of its sedative potential with second-generation agents.
Clinical Efficacy and Safety
Clinical trials provide crucial insights into the real-world performance of these antihistamines.
Mebhydrolin Napadisylate:
Older clinical studies have demonstrated the efficacy of Mebhydrolin in treating allergic conditions like perennial allergic rhinitis. However, these studies often lack the standardized scoring systems used in modern clinical trials, making direct comparisons with newer drugs challenging. A known side effect of Mebhydrolin is its sedative and anticholinergic properties.
Second-Generation Antihistamines:
Numerous large-scale clinical trials have established the efficacy and favorable safety profile of second-generation antihistamines in the treatment of allergic rhinitis and chronic urticaria. These studies often utilize standardized scoring systems such as the Total Nasal Symptom Score (TNSS) and the Urticaria Activity Score (UAS) to provide quantitative measures of efficacy. The primary advantage of second-generation antihistamines is their significantly reduced incidence of sedation and cognitive impairment compared to first-generation agents.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.
In Vitro Radioligand Receptor Binding Assay for H1 Receptor
This assay is used to determine the binding affinity (Ki) of a drug for the histamine H1 receptor.
-
Objective: To quantify the affinity of a test compound for the H1 receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human H1 receptor are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]mepyramine) that is known to bind to the H1 receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Mebhydrolin or a second-generation antihistamine).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]
-
Histamine-Induced Skin Wheal and Flare Suppression Test
This in vivo test assesses the pharmacodynamic effect of an antihistamine.
-
Objective: To measure the ability of an antihistamine to inhibit the cutaneous allergic reaction induced by histamine.
-
Methodology:
-
Subject Selection: Healthy volunteers or patients with a history of allergies are recruited.
-
Baseline Measurement: Before drug administration, a baseline wheal and flare response is induced by an intradermal injection of a standardized histamine solution. The areas of the resulting wheal (swelling) and flare (redness) are measured.
-
Drug Administration: The subjects are administered a single dose of the antihistamine being tested or a placebo.
-
Post-Dose Challenge: At specific time points after drug administration, the histamine challenge is repeated.
-
Measurement and Analysis: The areas of the wheal and flare are measured again. The percentage of inhibition of the wheal and flare responses compared to baseline is calculated to determine the efficacy of the antihistamine.[4][5]
-
Positron Emission Tomography (PET) Imaging of Brain Histamine H1 Receptor Occupancy
This neuroimaging technique is used to quantify the extent to which a drug binds to H1 receptors in the brain.
-
Objective: To measure the percentage of H1 receptors in the brain that are occupied by an antihistamine at a given dose.
-
Methodology:
-
Radiotracer: A radiolabeled ligand that binds to H1 receptors (e.g., [¹¹C]doxepin) is administered intravenously to the subject.[2][6]
-
PET Scanning: The subject undergoes a PET scan to measure the distribution and binding of the radiotracer in the brain.
-
Baseline Scan: A baseline PET scan is performed before the administration of the antihistamine to measure the baseline H1 receptor availability.
-
Drug Administration and Follow-up Scan: The subject is then given a dose of the antihistamine, and a second PET scan is performed.
-
Data Analysis: The PET images from the baseline and post-drug scans are compared. The reduction in the binding of the radiotracer after drug administration is used to calculate the percentage of H1 receptor occupancy by the antihistamine.[2][6]
-
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures can aid in understanding the complex interactions involved.
Caption: Simplified signaling cascade of the Histamine H1 receptor.
Caption: Workflow for determining receptor binding affinity.
Caption: Experimental workflow for PET-based receptor occupancy studies.
Conclusion
Second-generation antihistamines represent a significant advancement over first-generation agents like Mebhydrolin napadisylate, primarily due to their enhanced selectivity for peripheral H1 receptors and consequently, a markedly improved safety profile with a lower incidence of sedation and cognitive impairment. This is quantitatively supported by lower brain H1 receptor occupancy as demonstrated in PET studies. While direct comparative clinical efficacy data using modern standardized endpoints for Mebhydrolin is lacking, the extensive clinical evidence for second-generation antihistamines underscores their role as first-line therapy in the management of allergic disorders. Further research, including head-to-head clinical trials and in vitro binding studies for Mebhydrolin napadisylate, would be invaluable for a more complete and direct comparison.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil* | Anais Brasileiros de Dermatologia [clinics.elsevier.es]
- 5. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Mebhydrolin Napadisylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding profile of Mebhydrolin napadisylate, a first-generation antihistamine. While quantitative cross-reactivity data for Mebhydrolin napadisylate is not extensively available in the public domain, this document synthesizes known information about its primary target and the characteristic off-target interactions of its drug class. Furthermore, it details the standard experimental protocols necessary for a comprehensive evaluation of its receptor interaction profile.
Introduction to Mebhydrolin Napadisylate
Mebhydrolin napadisylate is a first-generation H1 antihistamine used in the symptomatic relief of allergic reactions.[1][2][3] Like other first-generation antihistamines, it is known to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[2] A key characteristic of this drug class is its potential for cross-reactivity with other receptors, notably muscarinic acetylcholine receptors, which is responsible for its anticholinergic side effects.[1][3] A thorough understanding of a drug's off-target interactions is crucial for predicting its full pharmacological and toxicological profile.
Receptor Binding Profile of Mebhydrolin Napadisylate
Table 1: Qualitative Receptor Interaction Profile of Mebhydrolin Napadisylate
| Receptor Family | Subtype(s) | Known/Potential Interaction with Mebhydrolin Napadisylate | Associated Effects of Interaction |
| Histamine | H1 | Antagonist (Primary Target) | Antihistaminic (anti-allergic) effects, sedation. |
| Muscarinic Acetylcholine | M1, M2, M3, M4, M5 | Antagonist (Known cross-reactivity) | Anticholinergic effects (dry mouth, blurred vision, urinary retention, constipation). |
| Serotonin (5-HT) | Various | Potential for weak interaction | Contribution to CNS side effects (e.g., sedation). |
| Dopamine | D1, D2, etc. | Potential for weak interaction | Potential for CNS side effects. |
| Adrenergic | α1, α2, β1, β2 | Potential for weak interaction | Potential for cardiovascular side effects (e.g., tachycardia). |
Experimental Protocols for Determining Receptor Cross-Reactivity
To quantitatively assess the cross-reactivity of a compound like Mebhydrolin napadisylate, a combination of in vitro binding and functional assays is employed.
Radioligand Competition Binding Assay
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Mebhydrolin napadisylate for various G protein-coupled receptors (GPCRs).
Materials:
-
Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human M1 muscarinic receptor).
-
Radioligand specific for the receptor of interest (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Mebhydrolin napadisylate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Mebhydrolin napadisylate.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Mebhydrolin napadisylate concentration. The IC50 (the concentration of Mebhydrolin napadisylate that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Receptor Assays
Functional assays measure the cellular response following receptor activation or inhibition by a test compound.
1. Calcium Flux Assay (for Gq-coupled receptors like H1 and M1)
Objective: To determine the functional potency of Mebhydrolin napadisylate as an antagonist at Gq-coupled receptors.
Materials:
-
Cells stably expressing the receptor of interest (e.g., HEK293 cells expressing the human H1 receptor).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known agonist for the receptor (e.g., histamine for the H1 receptor).
-
Mebhydrolin napadisylate.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye for a specified time at 37°C.
-
Compound Addition: Add varying concentrations of Mebhydrolin napadisylate to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of the agonist to stimulate the receptor.
-
Signal Detection: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 of Mebhydrolin napadisylate by plotting the inhibition of the agonist-induced calcium response against the concentration of Mebhydrolin napadisylate.
2. cAMP Assay (for Gs- or Gi-coupled receptors)
Objective: To determine the functional potency of Mebhydrolin napadisylate at Gs- or Gi-coupled receptors.
Materials:
-
Cells stably expressing the receptor of interest.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
A known agonist for the receptor.
-
Mebhydrolin napadisylate.
-
Cell culture medium.
Procedure:
-
Cell Treatment: Treat the cells with varying concentrations of Mebhydrolin napadisylate, followed by stimulation with a known agonist (for antagonist testing).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 of Mebhydrolin napadisylate by plotting the inhibition of the agonist-induced cAMP production (for Gi-coupled receptors) or stimulation (for Gs-coupled receptors) against the concentration of Mebhydrolin napadisylate.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the primary target of Mebhydrolin napadisylate and a key off-target receptor, as well as a typical experimental workflow for assessing cross-reactivity.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Muscarinic M1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity.
Conclusion
Mebhydrolin napadisylate is an effective H1 antihistamine whose full receptor cross-reactivity profile is not well-documented in publicly available sources. Based on its classification as a first-generation antihistamine, interactions with muscarinic receptors are expected and are responsible for its anticholinergic side effects. A comprehensive understanding of its potential interactions with serotonergic, dopaminergic, and adrenergic receptors requires further investigation using standardized in vitro binding and functional assays. The experimental protocols and workflows outlined in this guide provide a framework for such an evaluation, which is essential for a complete risk-benefit assessment and for guiding future drug development efforts.
References
A Comparative In Vitro Efficacy Analysis of Mebhydrolin Napadisylate and Loratadine
An objective comparison for researchers and drug development professionals.
In the landscape of antihistaminic drug development, a thorough understanding of the in vitro efficacy of different compounds is paramount for guiding preclinical and clinical research. This guide provides a detailed comparison of two histamine H1 receptor antagonists: Mebhydrolin napadisylate, a first-generation antihistamine, and Loratadine, a second-generation agent. The following sections present available in vitro data on their histamine receptor binding affinity, anti-inflammatory effects, and mast cell stabilization properties, supported by experimental protocols and visual diagrams to facilitate interpretation.
Histamine H1 Receptor Binding Affinity
The primary mechanism of action for both Mebhydrolin napadisylate and Loratadine is the blockade of the histamine H1 receptor.[1][2] The binding affinity of a drug to its target receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Parameter | Mebhydrolin Napadisylate | Loratadine |
| Receptor Binding Affinity (Ki) | Data not available in the public domain. | 16 nM - 138 nM |
Note: The Ki values for Loratadine vary across different in vitro studies, which may be attributed to variations in experimental conditions such as the cell line used and radioligand employed.
Experimental Protocol: Histamine H1 Receptor Binding Assay (Radioligand Competition Assay)
This protocol outlines a general method for determining the binding affinity of a compound to the histamine H1 receptor.
Objective: To determine the Ki of a test compound for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand, such as [³H]-pyrilamine.
-
Test compounds (Mebhydrolin napadisylate, Loratadine).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a reaction tube, add the cell membranes, the radioligand at a fixed concentration, and either the buffer (for total binding), a saturating concentration of a known H1 antagonist (for non-specific binding), or the test compound at various concentrations.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
A Comparative Analysis of Mebhydrolin Napadisylate and Chlorpromazine for Researchers and Drug Development Professionals
An objective guide to the performance, mechanisms, and clinical data of two distinct receptor antagonists.
This guide provides a detailed comparative analysis of Mebhydrolin napadisylate, a first-generation antihistamine, and chlorpromazine, a typical antipsychotic. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of their molecular interactions.
At a Glance: Key Quantitative Data
The following tables summarize the core pharmacodynamic and pharmacokinetic parameters of Mebhydrolin napadisylate and chlorpromazine, offering a clear comparison of their properties.
Table 1: Pharmacodynamic Profile
| Parameter | Mebhydrolin Napadisylate | Chlorpromazine |
| Primary Target | Histamine H1 Receptor | Dopamine D2 Receptor |
| Receptor Binding Affinity (Ki) | Not explicitly found in searches | D2 Receptor: 0.55 - 1.45 nM H1 Receptor: 3 nM[1] |
| Mechanism of Action | Antagonist at the Histamine H1 receptor[2][3][4][5] | Antagonist at Dopamine D2, Histamine H1, muscarinic, and alpha-adrenergic receptors[1] |
| Primary Therapeutic Use | Allergic conditions (e.g., rhinitis, urticaria)[2][4][6] | Schizophrenia and other psychotic disorders[7] |
Table 2: Pharmacokinetic Profile
| Parameter | Mebhydrolin Napadisylate | Chlorpromazine |
| Oral Bioavailability | Well absorbed from the GI tract[2] | 10 - 80% (highly variable)[8] |
| Protein Binding | Data not available | >90-99%[8] |
| Metabolism | Metabolized in the liver[2] | Extensively metabolized by CYP2D6, CYP1A2, and CYP3A4 in the liver[8] |
| Biological Half-life | Data not available | Approximately 30 hours[8] |
| Excretion | Primarily via the kidneys[2] | Urine[8] |
Clinical Efficacy and Outcomes
Mebhydrolin Napadisylate in Allergic Rhinitis
Clinical studies have demonstrated the efficacy of Mebhydrolin napadisylate in alleviating symptoms of allergic rhinitis. In a randomized, double-blind, placebo-controlled crossover study, treatment with Mebhydrolin napadisylate showed a statistically significant superiority over placebo in reducing itchy nose and nasal congestion. Furthermore, in cutaneous allergen provocation, it significantly reduced allergen-induced weals and itching.
Chlorpromazine in Schizophrenia
Chlorpromazine has been a benchmark treatment for schizophrenia for decades. A comprehensive Cochrane review of 55 trials found that chlorpromazine was more effective than a placebo in preventing relapse in patients with schizophrenia over a follow-up period of six months to two years[9]. Clinical trials have also utilized the Brief Psychiatric Rating Scale (BPRS) to assess the efficacy of chlorpromazine, with studies showing a reduction in BPRS scores, indicating an improvement in psychiatric symptoms[10]. However, it is also associated with a range of side effects, including sedation and movement disorders[9].
Signaling Pathways
The distinct therapeutic effects of Mebhydrolin napadisylate and chlorpromazine stem from their interaction with different primary receptor signaling pathways.
Histamine H1 Receptor Signaling Pathway (Antagonized by Mebhydrolin)
Mebhydrolin, as a histamine H1 receptor antagonist, blocks the downstream signaling cascade initiated by histamine binding. This prevents the activation of Gq proteins, subsequent activation of phospholipase C, and the production of inositol triphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is the inhibition of calcium release from the endoplasmic reticulum and the suppression of pro-inflammatory responses.
Dopamine D2 Receptor Signaling Pathway (Antagonized by Chlorpromazine)
Chlorpromazine's primary antipsychotic effect is mediated through the blockade of the dopamine D2 receptor. D2 receptors are G protein-coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By antagonizing this receptor, chlorpromazine prevents this inhibition, thereby modulating downstream signaling pathways involved in psychosis.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative methodologies for key assays used to characterize Mebhydrolin napadisylate and chlorpromazine.
Competitive Radioligand Binding Assay for Histamine H1 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Objective: To measure the ability of Mebhydrolin napadisylate to displace a radiolabeled ligand from the H1 receptor.
Materials:
-
Membrane preparations from cells expressing the human H1 receptor.
-
Radioligand (e.g., [³H]-mepyramine).
-
Test compound (Mebhydrolin napadisylate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A series of dilutions of Mebhydrolin napadisylate are prepared.
-
In a multi-well plate, the cell membrane preparation is incubated with the radioligand and varying concentrations of Mebhydrolin napadisylate.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.
-
The concentration of Mebhydrolin napadisylate that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay for Dopamine D2 Receptor Activity
This assay measures the functional consequence of a test compound binding to the D2 receptor, typically by quantifying changes in second messenger levels.
Objective: To determine the effect of chlorpromazine on dopamine-induced inhibition of adenylyl cyclase.
Materials:
-
Cells stably expressing the human dopamine D2 receptor.
-
Dopamine (agonist).
-
Test compound (chlorpromazine).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Procedure:
-
Cells are cultured in multi-well plates.
-
The cells are pre-incubated with varying concentrations of chlorpromazine.
-
Dopamine is added to the wells to stimulate the D2 receptors.
-
Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and produce a measurable level of cAMP.
-
The cells are incubated to allow for changes in intracellular cAMP levels.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable assay kit.
-
The ability of chlorpromazine to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP production is quantified to determine its antagonist activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Mebhydrolin Napadisilate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Mebhydrolin Napadisilate used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mebhydrolin - Wikipedia [en.wikipedia.org]
- 7. Chlorpromazine: Paving the Way for a Better Understanding of Schizophrenia · Frontiers for Young Minds [kids.frontiersin.org]
- 8. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 9. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mebhydrolin Napadisylate's Efficacy as a ZIKV NS5 RdRp Inhibitor: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A recent study has identified the antihistamine Mebhydrolin napadisylate as a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This discovery opens a new avenue for repurposing existing drugs to combat the threat of ZIKV infection. This guide provides a comparative analysis of Mebhydrolin napadisylate's anti-ZIKV activity alongside other known ZIKV NS5 RdRp inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
A study on the repurposing of antihistamines identified Mebhydrolin napadisylate (MHL) as a potent inhibitor of ZIKV infection.[1] Mechanistic studies suggest that its antiviral activity stems from the inhibition of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp).[1] In vitro experiments have confirmed the binding of MHL to the ZIKV NS5 RdRp.[1] While the direct enzymatic inhibitory concentration (IC50) of Mebhydrolin napadisylate against ZIKV NS5 RdRp is not publicly available, its potent antiviral effect in cell-based assays highlights its potential as a lead compound for further development.
Comparative Analysis of ZIKV NS5 RdRp Inhibitors
To provide a clear perspective on the therapeutic potential of Mebhydrolin napadisylate, the following table summarizes the inhibitory activities of various compounds against ZIKV NS5 RdRp and/or ZIKV replication. The data is compiled from multiple studies and showcases a range of inhibitor types, from repurposed drugs to novel chemical entities.
| Compound | Type | Target | IC50 (µM) | EC50 (µM) | Cell Line | Citation |
| Mebhydrolin napadisylate | Repurposed Drug (Antihistamine) | ZIKV NS5 RdRp | Not Available | Potent Inhibition (Specific value not available) | Various | [1] |
| Sofosbuvir triphosphate | Nucleoside Analog | ZIKV NS5 RdRp | 7.3 | 8.3 | - | [2] |
| DMB213 | Non-nucleoside | ZIKV NS5 RdRp | 5.2 | 4.6 | - | [2] |
| NITD29 derivative (Compound 19) | Non-nucleoside | ZIKV NS5 RdRp | 7.3 | 24.3 | - | [3] |
| Posaconazole | Repurposed Drug (Antifungal) | ZIKV NS5 RdRp | 4.29 | 0.59 | Huh-7 | [4] |
| Itraconazole | Repurposed Drug (Antifungal) | ZIKV NS5 RdRp | 1.82 | - | - | [4] |
| Gossypol | Natural Product | ZIKV NS5 RdRp | 2.54 | - | - | [4] |
| Dabrafenib | Repurposed Drug (Kinase Inhibitor) | ZIKV NS5 RdRp | 11.28 | - | - | [4] |
| Sulconazole | Repurposed Drug (Antifungal) | ZIKV NS5 RdRp | 15.47 | - | - | [4] |
| Pedalitin | Natural Product (Flavonoid) | ZIKV NS5 RdRp | 4.1 | 19.28 | Vero | [5] |
| Quercetin | Natural Product (Flavonoid) | ZIKV NS5 RdRp | 0.5 | - | - | [5] |
| Harzianopyridone | Natural Product | ZIKV NS5 RdRp | - | 0.46 - 2.63 | SNB19, Vero, A549 | [6] |
| Dapoxetine | Repurposed Drug (SSRI) | ZIKV NS5 RdRp | - | 4.2 - 12.6 | Various | [7] |
| 2'-C-ethynyl-UTP | Nucleotide Analog | ZIKV NS5 RdRp | 0.46 | - | - | [8] |
Experimental Protocols
The validation of ZIKV NS5 RdRp inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the comparison.
ZIKV NS5 RdRp Enzymatic Inhibition Assay (Fluorescence-based)
This assay measures the enzymatic activity of purified ZIKV NS5 RdRp by detecting the incorporation of nucleotides into a nascent RNA strand.
-
Materials: Purified recombinant ZIKV NS5 RdRp, RNA template-primer duplex, nucleoside triphosphates (NTPs), intercalating fluorescent dye (e.g., SYBR Green), reaction buffer (containing Tris-HCl, MgCl2, DTT).
-
Procedure:
-
The reaction mixture is prepared containing the reaction buffer, RNA template-primer, and the intercalating dye.
-
The test compound (e.g., Mebhydrolin napadisylate) at various concentrations is added to the mixture.
-
The reaction is initiated by the addition of purified ZIKV NS5 RdRp and a mix of NTPs.
-
The fluorescence signal is monitored in real-time using a fluorescence plate reader. An increase in fluorescence indicates RNA synthesis.
-
The rate of RNA synthesis is calculated from the slope of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based ZIKV Replication Assay (EC50 Determination)
This assay determines the concentration of a compound required to inhibit ZIKV replication in host cells by 50%.
-
Materials: A susceptible cell line (e.g., Vero, Huh-7), ZIKV stock, cell culture medium, test compound, and a method for quantifying viral replication (e.g., qRT-PCR for viral RNA, plaque assay for infectious virus particles, or high-content imaging for viral antigens).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are infected with ZIKV at a known multiplicity of infection (MOI).
-
After a short incubation period to allow for viral entry, the inoculum is removed, and the cells are treated with various concentrations of the test compound.
-
The cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Viral replication is quantified using one of the following methods:
-
qRT-PCR: Total RNA is extracted from the cells, and the level of ZIKV RNA is measured.
-
Plaque Assay: The supernatant from the infected cells is serially diluted and used to infect a fresh monolayer of cells to determine the number of plaque-forming units (PFU).
-
High-Content Imaging: Cells are fixed, permeabilized, and stained with an antibody against a ZIKV antigen (e.g., Envelope protein). The percentage of infected cells is determined using an automated microscope.
-
-
The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the compound concentration.
-
Visualizing the Path to Discovery
To better illustrate the processes involved in the validation of ZIKV NS5 RdRp inhibitors, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of Zika virus RNA-dependent RNA polymerase and its use to identify small-molecule Zika inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-nucleoside Inhibitors of Zika Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent Zika Virus NS5 RNA-Dependent RNA Polymerase Inhibitors Combining Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Dapoxetine, a Selective Serotonin Reuptake Inhibitor, Suppresses Zika Virus Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Mebhydrolin Napadisylate in Nasal Provocation: A Comparative Analysis
For researchers and drug development professionals investigating therapeutic options for allergic rhinitis, understanding the efficacy of antihistamines in controlled challenge environments is paramount. This guide provides a comparative overview of mebhydrolin napadisylate versus placebo in the context of nasal provocation studies. Due to the limited availability of full-text clinical trial data, this guide synthesizes findings from accessible abstracts and outlines a generalized experimental protocol for such studies.
Efficacy in Nasal Provocation Studies
A key study by Waitzinger et al. explored the efficacy of mebhydrolin in a randomized, double-blind, placebo-controlled, two-way cross-over study in patients with seasonal allergic rhinitis. While the complete dataset is not publicly available, the study abstract indicates that mebhydrolin napadisylate, administered at a dose of 100 mg three times daily, demonstrated a statistically significant superiority over placebo in reducing the symptom of "itchy nose" following nasal provocation with a specific allergen.[1][2] The study involved 11 participants and highlighted the potential of mebhydrolin in mitigating specific allergic rhinitis symptoms induced in a controlled setting.
Another comparative study involving mebhydrolin napadisylate, clemastine fumarate, and placebo in the treatment of perennial allergic rhinitis found that both active treatments were effective in controlling symptoms such as sneezing, nasal blockade, and rhinorrhea compared to placebo.[3] However, this study did not employ a nasal provocation methodology.
Quantitative Data Summary
A comprehensive quantitative comparison from a dedicated nasal provocation study is currently limited by the accessibility of full-text publications. The table below is a template illustrating how such data would be presented.
| Symptom Score | Mebhydrolin Napadisylate (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | Statistical Significance (p-value) |
| Itchy Nose | Data not available | Data not available | < 0.05[1][2] |
| Sneezing | Data not available | Data not available | Data not available |
| Rhinorrhea | Data not available | Data not available | Data not available |
| Nasal Congestion | Data not available | Data not available | Data not available |
Experimental Protocols
A standardized, rigorous methodology is crucial for the validity of nasal provocation studies. The following outlines a typical experimental protocol for assessing the efficacy of an antihistamine like mebhydrolin napadisylate against a placebo.
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study design is typically employed.
Participants: Subjects are generally adults with a confirmed history of seasonal or perennial allergic rhinitis and a positive skin prick test to a relevant allergen.
Treatment Protocol:
-
Washout Period: Participants discontinue any antihistamine or corticosteroid medications for a specified period before the study.
-
Treatment Administration: Participants receive either mebhydrolin napadisylate (e.g., 100 mg) or a matching placebo orally, typically for a set duration before the provocation.
Nasal Provocation Protocol:
-
Baseline Assessment: Baseline nasal symptoms (e.g., itching, sneezing, rhinorrhea, congestion) are recorded using a standardized scoring system, such as a visual analog scale (VAS) or a total nasal symptom score (TNSS). Objective measurements like peak nasal inspiratory flow (PNIF) or acoustic rhinometry may also be taken.
-
Allergen Challenge: A standardized allergen extract is administered intranasally, often using a metered-dose spray or a pipette. The dosage and type of allergen are consistent for all participants.
-
Post-Provocation Assessment: Nasal symptoms and objective measures are recorded at predefined intervals (e.g., 15, 30, 60 minutes, and then hourly) for several hours after the allergen challenge.
Outcome Measures:
-
Primary Outcome: The primary efficacy endpoint is often the change from baseline in the total nasal symptom score (TNSS) or the score for a specific symptom.
-
Secondary Outcomes: Secondary measures may include changes in individual symptom scores, objective measures of nasal patency (PNIF, acoustic rhinometry), and safety assessments.
Visualizing the Process and Pathway
To further elucidate the experimental workflow and the underlying mechanism of action, the following diagrams are provided.
References
Densitometric Method for Mebhydrolin Napadisylate Outperforms HPLC in Speed and Simplicity
A high-performance thin-layer chromatography (HPTLC) densitometric method for the quantification of Mebhydrolin napadisylate in tablet form has been shown to be a simple, rapid, and precise alternative to High-Performance Liquid Chromatography (HPLC).[1][2][3][4] This densitometric method is particularly advantageous for quality control laboratories, especially in resource-limited settings, due to its speed and lower cost compared to traditional HPLC methods.[5][6]
A comparative analysis of the densitometric and HPLC methods reveals trade-offs between speed and the ultimate level of precision. While both methods demonstrate acceptable accuracy and precision for routine analysis, the densitometric method offers a significantly faster turnaround time.
| Parameter | Densitometric Method | HPLC Method |
| Linearity Range | 600–1600 ng/spot[1][2][3][7] | 50.0–200.0 µg/ml[8] |
| Mean Recovery | 99.3–100.8%[1][2][3][7] | Not explicitly stated |
| RSD (Precision) | < 2% (Repeatability and Intermediate Precision)[1][2][3][7] | 0.76% - 1.28%[9] |
| Limit of Detection (LOD) | 18.5 ng/spot[1][2][3][7] | Not explicitly stated |
| Limit of Quantification (LOQ) | 55.5 ng/spot[1][2][3][7] | Not explicitly stated |
| Analysis Time | Not explicitly stated | Approximately 15 minutes[9][10] |
Experimental Protocols
Densitometric Method
The HPTLC densitometric method involves the extraction of Mebhydrolin napadisylate from tablets using a mixture of methanol and 25% ammonium hydroxide (100:1.5, v/v).[1][2][3][4] The resulting extracts are then spotted onto precoated HPTLC silica gel F254 plates.[1][2][3][4] The plates are developed with a mobile phase consisting of methanol and ethyl acetate (1:1, v/v).[1][2][3][4] Quantitative analysis is performed by measuring the absorbance reflectance of the analyte spots at 287 nm.[1][2][3][4] The method has been validated for specificity, linearity, accuracy, precision, and robustness.[1][2][3][4]
HPLC Method
An alternative method utilizing HPLC has also been developed for the determination of Mebhydrolin napadisylate in tablets.[9][10] This method employs a reversed-phase C-18 column with a mobile phase of acetonitrile and 25% ammonia (80:20 v/v).[9][10] The analysis is conducted at an ambient temperature of 25±5 °C with UV detection at 320 nm.[10] The total analysis time for this isocratic elution method is approximately 15 minutes.[9][10] This HPLC method has been validated and is described as simple, selective, and accurate.[10]
Densitometric Method Workflow
Caption: Experimental workflow for the densitometric determination of Mebhydrolin napadisylate.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. akjournals.com [akjournals.com]
- 4. Densitometric Determination of Mebhydrolin Napadisylate in Tablets [repository.unej.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. Investigation of the mebhydroline by chromatographic methods | Ukrainian biopharmaceutical journal [ubphj.nuph.edu.ua]
- 9. scribd.com [scribd.com]
- 10. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
A Comparative Analysis of Mebhydrolin Napadisylate's Effects on Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known effects of Mebhydrolin napadisylate across various cell lines. This document summarizes the available data on its cytotoxic, antiviral, and other cellular effects, offering insights into its potential therapeutic applications and mechanisms of action.
Mebhydrolin napadisylate, a first-generation antihistamine, has demonstrated a range of biological activities beyond its well-established H1 receptor antagonism. Recent research has unveiled its potential as an antiviral agent and has suggested possible applications in oncology. This guide aims to consolidate the existing, albeit limited, comparative data on its effects on different cell lines to aid in future research and drug development endeavors.
Data Presentation
The most relevant available information comes from a doctoral thesis titled "The Study of Cytotoxic Activity of Mebhydrolin Napadisylate on A549, MCF-7, and MRC-5 Cell Lines." While the full text of this thesis is not widely accessible, its abstract suggests that the cytotoxic effects of Mebhydrolin napadisylate were evaluated on human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), and normal human fetal lung fibroblast (MRC-5) cell lines. The study reportedly determined the half-maximal inhibitory concentration (IC50) values for each cell line. Unfortunately, without access to the full study, the specific quantitative data and detailed experimental protocols cannot be presented here.
In the context of its antiviral activity, Mebhydrolin napadisylate has been shown to potently inhibit Zika virus (ZIKV) infection in various, often unspecified, cell lines. This antiviral action is reported to be independent of the histamine H1 receptor and is attributed to the inhibition of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp).
Further research has pointed to Mebhydrolin napadisylate's role as an inhibitor of acid sphingomyelinase in H4 neuroglioma cells and as an antagonist of the Farnesoid X Receptor (FXR). There is also theoretical evidence suggesting its involvement in the modulation of cellular cannibalism in cancer. However, these findings are from disparate studies, and a comparative analysis of these effects across different cell lines is lacking.
Experimental Protocols
Detailed experimental protocols specific to the study of Mebhydrolin napadisylate's effects on cell viability, apoptosis, and cell cycle are not available in the public literature. However, for researchers planning to investigate these aspects, standard and well-established methodologies can be employed.
Cell Viability Assay (MTT Assay)
A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for a General MTT Assay:
Caption: General workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
To determine if cell death occurs via apoptosis, Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Workflow for a General Apoptosis Assay:
Caption: General workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
To investigate the effect of Mebhydrolin napadisylate on cell cycle progression, PI staining of DNA followed by flow cytometry is commonly used.
Workflow for a General Cell Cycle Analysis:
Caption: General workflow for cell cycle analysis using Propidium Iodide staining.
Signaling Pathways
The precise signaling pathways modulated by Mebhydrolin napadisylate in the context of cancer remain largely uncharacterized. Its known interactions with the H1 receptor, muscarinic acetylcholine receptors, acid sphingomyelinase, and the Farnesoid X Receptor suggest potential intersections with various cellular signaling cascades. For instance, histamine receptors are known to be involved in cell proliferation and inflammation, processes that are intrinsically linked to cancer. Similarly, alterations in sphingolipid metabolism and FXR signaling have been implicated in tumorigenesis.
Future research should aim to elucidate the downstream signaling consequences of Mebhydrolin napadisylate's interactions with these targets in different cancer cell lines.
A Proposed General Signaling Investigation Workflow:
Caption: A general workflow for investigating the impact on cellular signaling pathways.
Mebhydrolin Napadisylate: A Comparative Analysis of Efficacy in Histamine- vs. Allergen-Induced Responses
For Immediate Release
This guide provides a detailed comparison of the efficacy of mebhydrolin napadisylate, a first-generation antihistamine, in suppressing histamine-induced and allergen-induced cutaneous responses. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, outlines experimental methodologies, and visualizes key pathways to offer an objective performance analysis.
Introduction
Mebhydrolin napadisylate is an H1-receptor antagonist used to alleviate symptoms of allergic reactions such as rhinitis and urticaria.[1][2][3] Its primary mechanism involves competitively blocking histamine from binding to H1 receptors, thereby preventing the cascade of events that lead to allergic symptoms like itching, swelling, and vasodilation.[1][2][4][5] While effective in counteracting direct histamine effects, its performance against the multifactorial allergen-induced response warrants a closer examination. This guide compares its efficacy in these two distinct immunological scenarios.
Section 1: Efficacy in Direct Histamine-Induced Responses
The most common method for evaluating the direct efficacy of an antihistamine is the histamine-induced wheal and flare test. This test provides a quantifiable measure of a drug's ability to block the local effects of histamine in the skin.
Experimental Protocol: Histamine-Induced Wheal and Flare Test
The standardized histamine skin prick test is a robust pharmacodynamic model for assessing H1-receptor antagonist activity.
-
Subject Preparation: Healthy volunteers are enrolled, having abstained from any antihistamine medications for a period of at least 5 days to ensure no interference with test results.[6] The ventral forearm is typically used as the test site.
-
Controls: A negative control (typically saline or glycerin) and a positive control (histamine dihydrochloride, e.g., 6.0 mg/mL) are used for test validation.[7]
-
Procedure:
-
The test sites on the forearm are cleaned.
-
A drop of the histamine control solution is applied to the skin.
-
A sterile lancet is passed through the drop to prick the epidermis.
-
After a set time, typically 15-20 minutes, the resulting wheal (swelling) and flare (redness) are measured.[8]
-
-
Drug Administration: In clinical studies, the antihistamine (e.g., mebhydrolin napadisylate) is administered orally at a specified dose. The skin prick test is then repeated at various time points post-administration (e.g., 2, 4, 6, and 24 hours) to determine the onset and duration of action.[2]
-
Outcome Measurement: The primary endpoints are the sizes of the wheal and flare, often measured as the largest diameter or calculated as an area. The percentage reduction in wheal and flare size compared to a baseline or placebo measurement indicates the drug's efficacy.
Experimental Workflow: Histamine Challenge
Quantitative Data: Histamine Response Suppression
While specific data for mebhydrolin napadisylate from recent comparative trials is limited, studies on first-generation antihistamines show a significant reduction in wheal and flare. The expected efficacy is a strong suppression of the histamine-mediated response.
| Antihistamine Class | Typical Wheal Inhibition | Typical Flare Inhibition | Onset of Action |
| First-Generation (e.g., Mebhydrolin) | High | High | 30-60 minutes[2] |
| Second-Generation | Variable (Moderate to High) | Variable (Moderate to High) | 1-2 hours |
Note: This table represents typical performance for the class. Individual drug performance may vary.
Section 2: Efficacy in Allergen-Induced Responses
Allergen-induced responses are more complex than direct histamine challenges. They involve the cross-linking of IgE on mast cells, leading to the release of a wide array of inflammatory mediators, including histamine, leukotrienes, and prostaglandins.
Experimental Protocol: Allergen Challenge Test
Allergen challenge tests are used to simulate a natural allergic reaction in a controlled setting.[9] These can be conducted via nasal, conjunctival, bronchial, or cutaneous routes.[10]
-
Subject Selection: Participants with a confirmed allergy to a specific substance (e.g., pollen, dust mites) are selected.
-
Challenge Administration: The allergen is introduced to the target organ. For a cutaneous response, a skin prick test is performed using an allergen extract instead of histamine.[9]
-
Response Phases: The reaction is typically measured in two phases:
-
Early Phase (0-1 hour): Characterized by wheal and flare (skin), or itching, sneezing, and rhinorrhea (nasal). This phase is predominantly driven by histamine.[11]
-
Late Phase (4-12 hours): Involves a more sustained inflammation, swelling, and cellular infiltration. This phase is driven by a broader range of mediators.[11][12]
-
-
Drug Administration: The antihistamine is given prior to the allergen challenge, and its effect on both the early and late-phase responses is recorded.
-
Outcome Measurement: Endpoints include changes in symptom scores, wheal and flare size, and biomarkers in nasal lavage or sputum.
Experimental Workflow: Allergen Challenge
References
- 1. What is the mechanism of Mebhydrolin Napadisilate? [synapse.patsnap.com]
- 2. What is Mebhydrolin Napadisilate used for? [synapse.patsnap.com]
- 3. Mebhydrolin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allergy Skin Testing [nationwidechildrens.org]
- 7. drugs.com [drugs.com]
- 8. The skin prick test – European standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental models for the evaluation of treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emjreviews.com [emjreviews.com]
- 12. emjreviews.com [emjreviews.com]
Safety Operating Guide
Proper Disposal of Mebhydrolin Napadisylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Mebhydrolin napadisylate, an antihistamine, requires careful handling and disposal to prevent potential harm to human health and the environment. This guide provides essential information on the proper disposal procedures for Mebhydrolin napadisylate in a laboratory setting.
Hazardous Waste Classification
While some Safety Data Sheets (SDS) for Mebhydrolin napadisylate state that it is "not a hazardous substance or mixture" according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its classification under the Resource Conservation and Recovery Act (RCRA) dictates its disposal pathway in the United States.[1][2] One critical piece of information from an SDS is that Mebhydrolin napadisylate is "Toxic to aquatic life with long lasting effects."[3] This characteristic of aquatic toxicity is a strong indicator that it may be classified as a hazardous waste under RCRA.
Therefore, it is imperative to treat Mebhydrolin napadisylate as a potential hazardous waste until a formal determination is made by your institution's Environmental Health & Safety (EHS) department. Improper disposal of hazardous waste can lead to significant legal and financial penalties.
Personal Protective Equipment (PPE)
Before handling Mebhydrolin napadisylate for any purpose, including disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves.[1] |
| Skin and Body | Impervious clothing.[1] |
| Respiratory | Suitable respirator.[1] |
Disposal Workflow for Mebhydrolin Napadisylate
The following workflow outlines the essential steps for the proper disposal of Mebhydrolin napadisylate from a laboratory setting. This process emphasizes consultation with your institution's EHS department, which is the ultimate authority on waste disposal procedures at your facility.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mebhydrolin Napadisylate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Mebhydrolin napadisylate (CAS No: 6153-33-9). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. Mebhydrolin napadisylate is identified as a substance that may cause an allergic skin reaction and serious eye irritation[1].
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling Mebhydrolin napadisylate. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles that can cause serious eye irritation[1][2][3]. |
| Hand Protection | Chemically impermeable protective gloves. | Prevents skin contact which may lead to allergic skin reactions[1][2][3]. Gloves must be inspected before use[3]. |
| Body Protection | Impervious clothing and/or a lab coat. | Provides a barrier against accidental spills and contamination of personal clothing[2]. |
| Respiratory Protection | A suitable respirator should be used when engineering controls are insufficient or if irritation is experienced. | Protects against inhalation of dust or aerosols, especially in poorly ventilated areas[2][3]. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of Mebhydrolin napadisylate from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly sealed state in a cool, dry, and well-ventilated area[2][3].
-
The recommended storage temperature is -20°C[2].
-
Keep away from direct sunlight and sources of ignition[2].
-
Incompatible materials to be stored separately include strong acids/alkalis and strong oxidizing/reducing agents[2].
2. Preparation and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood[2][3].
-
Ensure a safety shower and eyewash station are readily accessible[1][2].
-
Measure and dispense the compound carefully to prevent spills.
3. Accidental Spill Response:
-
In the event of a spill, immediately evacuate personnel from the affected area[2][3].
-
Wear full personal protective equipment before attempting to clean the spill[1][2].
-
For liquid spills, absorb with a non-combustible, inert material such as sand or diatomite[1][2].
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect all waste and contaminated materials in a suitable, sealed container for disposal[3].
-
Decontaminate the spill area and cleaning equipment with alcohol[1][2].
Disposal Plan: Responsible Waste Management
Proper disposal of Mebhydrolin napadisylate and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused Mebhydrolin Napadisylate | Dispose of as hazardous waste in accordance with all applicable federal, state, and local regulations. This may involve a licensed chemical destruction plant or controlled incineration[2][3]. |
| Contaminated Materials (e.g., gloves, absorbent pads, containers) | Place in a sealed, labeled container and dispose of as hazardous waste according to institutional and regulatory guidelines[2][3]. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse and dispose of in accordance with local regulations[3]. |
Do not discharge Mebhydrolin napadisylate into drains or the environment[2][3].
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR) if necessary. Seek immediate medical attention[1][2][3]. |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops or persists[1][2][3]. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2][3]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2]. |
Handling Workflow for Mebhydrolin Napadisylate
The following diagram illustrates the standard operating procedure for safely handling Mebhydrolin napadisylate in a laboratory setting.
Caption: A flowchart outlining the safe handling of Mebhydrolin napadisylate.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
